molecular formula C22H25NO5 B1680482 Sacubitrilat CAS No. 149709-44-4

Sacubitrilat

Cat. No.: B1680482
CAS No.: 149709-44-4
M. Wt: 383.4 g/mol
InChI Key: DOBNVUFHFMVMDB-BEFAXECRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of LCZ696 with neprilysin inhibitory activity.
Sacubitrilat is a Neprilysin Inhibitor. The mechanism of action of this compound is as a Neprilysin Inhibitor.
a metabolite of LCZ696 with neprilysin inhibitory activity
See also: Sacubitril (active moiety of).

Properties

IUPAC Name

(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBNVUFHFMVMDB-BEFAXECRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164369
Record name LBQ-657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149709-44-4
Record name LBQ-657
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sacubitrilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LBQ-657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SACUBITRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Sacubitrilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitrilat (codenamed LBQ657) is the active metabolite of the prodrug Sacubitril. It is a potent inhibitor of the enzyme neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[1][2] This inhibition leads to increased levels of these peptides, which have beneficial cardiovascular effects, making this compound a key component in the management of heart failure.[3] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, mechanism of action, and physicochemical and pharmacokinetic properties of this compound.

Chemical Structure and Stereochemistry

This compound is a dicarboxylic acid derivative with a biphenyl moiety. Its chemical structure is characterized by two chiral centers, which define its specific stereochemistry, crucial for its biological activity.

Chemical Identity
IdentifierValue
IUPAC Name (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid[4]
Molecular Formula C₂₂H₂₅NO₅[4]
Molecular Weight 383.44 g/mol [4]
CAS Number 149709-44-4[4]
Canonical SMILES C--INVALID-LINK--C2=CC=CC=C2)NC(=O)CCC(=O)O">C@HC(=O)O[4]
InChI Key DOBNVUFHFMVMDB-BEFAXECRSA-N[4]
Stereochemistry

This compound possesses two stereocenters at the C2 and C4 positions of the pentanoic acid backbone. The specific spatial arrangement of the substituents at these centers is critical for its high-affinity binding to the active site of neprilysin. The absolute configuration is (2R, 4S), as designated in its IUPAC name.[4][5] This precise stereoisomeric form ensures optimal interaction with the enzyme's binding pockets.[6]

Sacubitrilat_Structure cluster_structure This compound (LBQ657) img img

Caption: 2D Chemical Structure of this compound.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound are summarized below. These tables provide quantitative data for easy comparison.

Physicochemical Properties
PropertyValueSource
pKa (Strongest Acidic) 3.98ChemAxon[7]
logP 1.99ALOGPS[7]
Water Solubility 0.00358 mg/mLALOGPS[7]
Hydrogen Bond Donors 3ChemAxon[7]
Hydrogen Bond Acceptors 5ChemAxon[7]
Pharmacokinetic Properties (Human)

This compound is formed in the body from its prodrug, Sacubitril. The following pharmacokinetic parameters refer to this compound after oral administration of Sacubitril/Valsartan.

ParameterValueSource
Time to Peak Plasma Concentration (Tmax) ~2.0 hours[8][9]
Plasma Protein Binding 94-97%[8][9]
Apparent Volume of Distribution Not directly applicable (formed from prodrug)-
Elimination Half-Life 9.9 - 11.1 hours[9]
Route of Elimination Primarily renal (52-68% of Sacubitril dose excreted as this compound in urine)[8][9]
Bioavailability (of parent Sacubitril) ≥ 60%[8]

Mechanism of Action and Signaling Pathway

Sacubitril is a prodrug that undergoes rapid de-ethylation by esterases to its active metabolite, this compound.[1] this compound is a potent and selective inhibitor of neprilysin, a zinc-dependent metalloprotease.

Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[1][10] By inhibiting neprilysin, this compound increases the circulating levels of these peptides.

The elevated levels of natriuretic peptides exert their effects by binding to their receptors, leading to:

  • Vasodilation: Relaxation of blood vessels, which reduces blood pressure.

  • Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which reduces blood volume.

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): This leads to a further reduction in blood pressure and cardiac remodeling.

  • Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac fibrosis and hypertrophy.[10]

Metabolic_Activation Sacubitril Sacubitril (Prodrug) This compound This compound (Active Metabolite) Sacubitril->this compound De-ethylation Esterases Esterases Esterases->this compound

Caption: Metabolic Activation of Sacubitril to this compound.

Signaling_Pathway cluster_inhibition Neprilysin Inhibition cluster_peptides Vasoactive Peptides cluster_effects Physiological Effects This compound This compound Neprilysin Neprilysin This compound->Neprilysin Inhibits Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Neprilysin->Natriuretic_Peptides Degrades Bradykinin Bradykinin Neprilysin->Bradykinin Degrades Adrenomedullin Adrenomedullin Neprilysin->Adrenomedullin Degrades Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis Natriuresis & Diuresis Natriuretic_Peptides->Natriuresis RAAS_Inhibition RAAS Inhibition Natriuretic_Peptides->RAAS_Inhibition Antifibrotic Antifibrotic/ Antihypertrophic Effects Natriuretic_Peptides->Antifibrotic Bradykinin->Vasodilation

Caption: Signaling Pathway of this compound's Mechanism of Action.

Experimental Protocols

Detailed proprietary industrial synthesis and analytical protocols are not fully available in the public domain. However, based on published literature, the following outlines the general methodologies.

General Synthetic Approach

The synthesis of Sacubitril, the prodrug of this compound, and its stereoisomers has been reported through various routes, often employing a chiral pool strategy.[3][7] A common approach involves:

  • Starting Material: Utilization of a chiral building block, such as (S)-pyroglutamic acid, to establish one of the stereocenters.[3]

  • Key Transformations:

    • Copper(I)-mediated Csp²-Csp³ cross-coupling reactions to introduce the biphenyl moiety.[3]

    • Stereoselective reduction or hydrogenation to set the second chiral center. The stereoselectivity of this step can be controlled by the choice of protecting groups on the nitrogen atom.[1]

  • Final Steps: Amide bond formation with a succinic acid derivative and esterification to yield Sacubitril.

This compound can be obtained by the hydrolysis of the ethyl ester of Sacubitril.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification of Sacubitril and its active metabolite this compound in pharmaceutical dosage forms and biological matrices.

  • Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Sacubitril and Valsartan (its combination drug partner) and their impurities, including stereoisomers.

  • Column: A chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 µm), is often used to separate the stereoisomers.[11] For routine quantification without chiral separation, a standard C18 column like Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) can be employed.[4]

  • Mobile Phase:

    • For chiral separation: A gradient elution with a mobile phase consisting of an acidic aqueous component (e.g., water with trifluoroacetic acid) and an organic component (e.g., a mixture of acetonitrile and methanol).[11]

    • For non-chiral separation: An isocratic mobile phase such as a mixture of acetonitrile, methanol, and water (e.g., 30:55:15 v/v/v).[4]

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.[4][11]

  • Detection: UV detection at a wavelength of approximately 254 nm.[8][11]

  • Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines for specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[4][11]

Conclusion

This compound is a highly specific and potent neprilysin inhibitor with a well-defined chemical structure and stereochemistry that is fundamental to its therapeutic activity. Its mechanism of action, leading to the potentiation of the natriuretic peptide system, represents a significant advancement in the treatment of heart failure. This guide has provided a detailed overview of its chemical and pharmacological properties, intended to be a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine.

References

An In-depth Technical Guide to the Synthesis of Sacubitrilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic pathways for Sacubitrilat ((2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid), the active metabolite of the heart failure medication Sacubitril. The synthesis of this compound is intrinsically linked to the synthesis of its prodrug, Sacubitril, as the final step is a hydrolysis of the ethyl ester. This guide details the key intermediates and reaction steps involved in the industrial-scale synthesis of Sacubitril, culminating in the formation of this compound.

Overview of the Synthetic Strategy

The most common and industrially viable approach to obtaining this compound is through the synthesis of its ethyl ester prodrug, Sacubitril. The core strategy involves the stereoselective construction of two chiral centers. Several routes have been developed, often starting from chiral pool materials or employing asymmetric synthesis techniques to install the desired stereochemistry. A convergent synthesis approach is frequently utilized, where key fragments are synthesized separately and then coupled. The final step in the synthesis of this compound is the hydrolysis of the ethyl ester of Sacubitril.

Key Synthetic Intermediates

The synthesis of Sacubitril, and by extension this compound, involves several key intermediates. The structures of these intermediates are crucial for understanding the overall synthetic pathway.

  • (S)-Epichlorohydrin: A common chiral building block used to introduce the first stereocenter.

  • 4-Bromo-1,1'-biphenyl: The starting material for the biphenyl moiety of the molecule.

  • (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid: A key advanced intermediate containing the biphenyl group and one of the chiral centers.

  • (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: The intermediate obtained after the stereoselective reduction of the α,β-unsaturated ester.

  • (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride: The deprotected amine, ready for coupling with succinic anhydride.

  • Sacubitril (ethyl ester): The immediate precursor to this compound.

This compound Synthesis Pathway

The following diagram illustrates a common synthetic pathway to Sacubitril, which is then hydrolyzed to yield this compound.

Sacubitrilat_Synthesis A 4-Bromo-1,1'-biphenyl C (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol A->C 1. Grignard Formation 2. Cu(I) catalyzed opening B (S)-Epichlorohydrin B->C D N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine C->D 1. Mitsunobu Reaction (Succinimide) 2. Hydrolysis 3. Boc Protection E (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid D->E 1. Oxidation (TEMPO/NaOCl) 2. Wittig Reaction 3. Hydrolysis (LiOH) F (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid E->F Asymmetric Hydrogenation (Ru-catalyst) G (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester (Sacubitril Precursor) F->G 1. Esterification (EtOH, SOCl2) 2. Boc Deprotection H Sacubitril G->H Succinylation (Succinic anhydride) I This compound H->I Hydrolysis (NaOH)

Diagram 1: Synthesis Pathway of this compound

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the synthesis of Sacubitril and its subsequent hydrolysis to this compound.

Table 1: Synthesis of Sacubitril Intermediates

StepStarting Material(s)ProductReagents and ConditionsYield (%)Purity/ee (%)Reference
14-Bromo-1,1'-biphenyl, (S)-Epichlorohydrin(R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol1. Mg, THF; 2. CuI, THF, -20 °C9299 ee[1]
2(R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-olN-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine1. Succinimide, PPh3, DIAD; 2. HCl (aq); 3. (Boc)2O, Et3N>99 ee>99 ee[1]
3N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid1. TEMPO, NaOCl; 2. Ph3P=C(CH3)COOEt; 3. LiOH75 (over 3 steps)-[1]
4(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acidH2 (40 bar), [Ru(p-cymene)I2]2, Mandyphos SL-M004-1, EtOH-99:1 dr[1]
5(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid(2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester1. SOCl2, EtOH; 2. Acidic workup--[1]
6(2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl esterSacubitrilSuccinic anhydride, Pyridine--[1]

Table 2: Final Hydrolysis to this compound

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
7SacubitrilThis compound1N NaOH, Ethanol:THF (1:1), rt, 17h-[2]

Detailed Experimental Protocols

Synthesis of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol[1]

To a solution of the Grignard reagent prepared from 4-bromo-1,1'-biphenyl and magnesium in THF, is added a catalytic amount of copper(I) iodide at -20 °C. (S)-Epichlorohydrin is then added dropwise, and the reaction mixture is stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol.

Synthesis of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine[1]

A solution of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, succinimide, and triphenylphosphine in THF is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) is added dropwise, and the mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is treated with aqueous HCl and heated to reflux. After cooling, the resulting amino alcohol hydrochloride is neutralized with a base and then treated with di-tert-butyl dicarbonate and triethylamine in dichloromethane to afford the Boc-protected amino alcohol.

Synthesis of (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid[1]

To a solution of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine in a biphasic mixture of dichloromethane and water is added TEMPO and potassium bromide. An aqueous solution of sodium hypochlorite is added dropwise at 0 °C. After completion of the oxidation, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude aldehyde. The aldehyde is then subjected to a Wittig reaction with (carbethoxyethylidene)triphenylphosphorane in a suitable solvent like THF. The resulting α,β-unsaturated ester is hydrolyzed with lithium hydroxide in a mixture of ethanol and water to yield the title compound.

Synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid[1]

(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid is dissolved in ethanol in a high-pressure reactor. A solution of the chiral ruthenium catalyst, such as [Ru(p-cymene)I2]2 with a chiral phosphine ligand (e.g., Mandyphos SL-M004-1), is added. The reactor is pressurized with hydrogen gas (40 bar) and heated. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give the desired product with high diastereoselectivity.

Synthesis of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester[1]

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is dissolved in ethanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction mixture is stirred at room temperature. The reaction leads to both the esterification of the carboxylic acid and the removal of the Boc protecting group. The solvent is evaporated to give the hydrochloride salt of the amino ester.

Synthesis of Sacubitril[1]

To a solution of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester in a suitable solvent such as dichloromethane, is added succinic anhydride and a base like pyridine. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then washed with aqueous acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Sacubitril.

Synthesis of this compound (Hydrolysis of Sacubitril)[2]

Sacubitril is dissolved in a 1:1 mixture of ethanol and tetrahydrofuran. To this solution, 1N aqueous sodium hydroxide is added, and the mixture is stirred at room temperature for 17 hours. The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is acidified with 1N hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound.

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical workflow from starting materials to the final active pharmaceutical ingredient, this compound.

Experimental_Workflow start Starting Materials (4-Bromo-1,1'-biphenyl, (S)-Epichlorohydrin) intermediate_synthesis Synthesis of Key Intermediates Grignard Reaction & Epoxide Opening Amination & Boc Protection Oxidation & Wittig Reaction Asymmetric Hydrogenation start->intermediate_synthesis:f0 sacubitril_synthesis Synthesis of Sacubitril (Esterification, Deprotection & Succinylation) intermediate_synthesis->sacubitril_synthesis hydrolysis Hydrolysis sacubitril_synthesis->hydrolysis This compound This compound (API) hydrolysis->this compound purification Purification & Characterization (Chromatography, Crystallization, Spectroscopy) This compound->purification final_product Final Product purification->final_product

Diagram 2: Experimental Workflow for this compound Synthesis

Conclusion

The synthesis of this compound is a multi-step process that relies on the efficient and stereoselective synthesis of its prodrug, Sacubitril. The key challenges lie in the construction of the two chiral centers with high diastereoselectivity. The industrial processes have been optimized to use robust and scalable reactions. This guide provides a detailed overview of a common synthetic route, including quantitative data and experimental protocols, to aid researchers and professionals in the field of drug development. Further research into more convergent and atom-economical routes continues to be an area of interest.

References

The In Vivo Enzymatic Conversion of Sacubitril to Sacubitrilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of the prodrug sacubitril into its pharmacologically active metabolite, sacubitrilat. The document outlines the key enzymes, metabolic pathways, and pharmacokinetic profiles involved in this critical activation step. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of drug metabolism, pharmacokinetics, and cardiovascular pharmacology.

Introduction

Sacubitril, in combination with valsartan, is a cornerstone therapy for heart failure with reduced ejection fraction. As a prodrug, sacubitril requires metabolic activation to exert its therapeutic effect. This conversion is a rapid and efficient enzymatic process that primarily occurs in the liver, yielding the potent neprilysin inhibitor, this compound (also known as LBQ657). Understanding the nuances of this bioactivation is paramount for optimizing therapeutic strategies and for the development of future neprilysin inhibitors.

The Metabolic Pathway of Sacubitril Activation

The conversion of sacubitril to this compound is a hydrolytic process, predominantly mediated by Carboxylesterase 1 (CES1).[1][2][3][4] This activation is highly specific to the liver, with minimal conversion observed in other tissues such as the intestine, kidneys, or in plasma.[1][4] Genetic variations in the CES1 gene, such as the G143E variant, have been shown to be loss-of-function variants that can significantly impair the activation of sacubitril.[1][2][4]

The metabolic activation pathway can be visualized as follows:

Sacubitril_Metabolism cluster_liver Hepatocyte Sacubitril Sacubitril (Prodrug) Liver Liver Sacubitril->Liver Oral Administration This compound This compound (LBQ657) (Active Metabolite) Inhibition Neprilysin Inhibition This compound->Inhibition CES1 Carboxylesterase 1 (CES1) CES1->this compound Hydrolysis

Caption: Metabolic activation of sacubitril in the liver.

Quantitative Data

The enzymatic conversion of sacubitril and the subsequent pharmacokinetics of both the prodrug and its active metabolite have been quantified in several studies.

Enzyme Kinetics of CES1-Mediated Sacubitril Hydrolysis

The following table summarizes the Michaelis-Menten kinetics for the hydrolysis of sacubitril by recombinant human CES1.

ParameterValueUnitCitation
Vmax557.5 ± 18.1nmol/mg CES1/min[1]
Km767.2 ± 56.4µM[1]
CLint726.9 ± 56.7µl/mg CES1/min[1]
Pharmacokinetic Parameters of Sacubitril and this compound in Healthy Adults

The table below presents key pharmacokinetic parameters for sacubitril and this compound following oral administration of sacubitril/valsartan.

AnalyteTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)Half-life (hours)Citations
Sacubitril0.5Varies with doseVaries with dose~1.3 - 1.4[2][3][5]
This compound1.5 - 2.0Varies with doseVaries with dose~11.5 - 12[2][3][5]

Note: Cmax and AUC are dose-dependent. For detailed values at specific dosages, please refer to the cited literature.

Experimental Protocols

In Vitro Sacubitril Metabolism Assay Using Human Liver S9 Fraction

This protocol is designed to assess the in vitro conversion of sacubitril to this compound using human liver S9 fractions.

Materials:

  • Sacubitril

  • Human liver S9 fractions

  • Phosphate buffered saline (PBS)

  • Acetonitrile

  • Internal standard (e.g., ritalinic acid)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of sacubitril in PBS.

  • Prepare the reaction mixture in 1.5-ml Eppendorf tubes with a final volume of 40 µl.[1]

  • The final concentrations in the reaction mixture should be:

    • Sacubitril: 200 µM[1]

    • Human liver S9 fraction: 50 µg/ml[1]

  • Initiate the reaction by mixing the sacubitril solution with the S9 fraction.

  • Incubate the reaction mixture at 37°C for 10 minutes.[1]

  • Terminate the reaction by adding 120 µl of acetonitrile containing the internal standard (e.g., 33 µM ritalinic acid).[1]

  • Vortex the mixture and centrifuge to pellet the protein.

  • Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

In Vitro Sacubitril Metabolism Assay Using Recombinant Human CES1

This protocol utilizes recombinant human CES1 to specifically assess its role in sacubitril hydrolysis.

Materials:

  • Sacubitril

  • Recombinant human CES1

  • Phosphate buffered saline (PBS)

  • Acetonitrile

  • Internal standard (e.g., ritalinic acid)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of sacubitril in PBS.

  • Prepare the reaction mixture in 1.5-ml Eppendorf tubes with a final volume of 40 µl.[1]

  • The final concentrations in the reaction mixture should be:

    • Sacubitril: 200 µM (for single point analysis) or a range of concentrations (e.g., 31.25 to 2000 µM) for kinetic studies.[1]

    • Recombinant human CES1: 5 ng/µl[1]

  • Initiate the reaction by mixing the sacubitril solution with the recombinant CES1.

  • Incubate the reaction mixture at 37°C for 10 minutes.[1]

  • Terminate the reaction by adding 120 µl of acetonitrile containing the internal standard.[1]

  • Vortex the mixture and centrifuge.

  • Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Study of Sacubitril and this compound in Humans

This protocol provides a general workflow for conducting a clinical pharmacokinetic study.

InVivo_Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Drug_Administration Oral Administration of Sacubitril/Valsartan Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling (Pre-dose and Post-dose Timepoints) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis (Quantification of Sacubitril & this compound) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Half-life) Sample_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Procedure:

  • Subject Recruitment: Enroll healthy volunteers or the target patient population into the study.

  • Drug Administration: Administer a single oral dose of sacubitril/valsartan.

  • Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma Separation: Process the collected blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of sacubitril and this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both analytes using appropriate software.

Mechanism of Action of this compound

Once formed, this compound inhibits neprilysin, a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the context of heart failure.

Neprilysin_Pathway This compound This compound Neprilysin Neprilysin (Neutral Endopeptidase) This compound->Neprilysin Inhibits Inactive_Metabolites Inactive Metabolites Neprilysin->Inactive_Metabolites Vasoactive_Peptides Vasoactive Peptides (e.g., Natriuretic Peptides, Bradykinin) Vasoactive_Peptides->Neprilysin Degraded by Beneficial_Effects Beneficial Cardiovascular Effects (Vasodilation, Natriuresis, Diuresis) Vasoactive_Peptides->Beneficial_Effects Increased levels lead to

Caption: Inhibition of the neprilysin pathway by this compound.

Conclusion

The enzymatic conversion of sacubitril to this compound by CES1 in the liver is a rapid and efficient process that is fundamental to the therapeutic efficacy of sacubitril/valsartan. This guide has provided a comprehensive overview of this metabolic activation, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. A thorough understanding of this pathway is crucial for the continued development and optimization of treatments for cardiovascular diseases.

References

Sacubitrilat's Interaction with Neprilysin: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction between sacubitrilat, the active metabolite of the heart failure medication sacubitril, and its target enzyme, neprilysin. By providing a consolidated resource on the binding affinity, kinetics, and relevant experimental methodologies, this document aims to support further research and development in cardiovascular and related therapeutic areas.

Introduction to this compound and Neprilysin

Sacubitril is a prodrug that, upon administration, is rapidly converted by esterases to its active form, this compound (also known as LBQ657)[1]. This compound is a potent and selective inhibitor of neprilysin, a zinc-dependent metalloprotease[1][2]. Neprilysin is a key enzyme in the regulation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and angiotensin II[2][3]. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in the neurohormonal overactivation associated with heart failure[2][3]. The therapeutic efficacy of sacubitril is realized through its combination with an angiotensin receptor blocker (ARB), such as valsartan, which mitigates the potential negative effects of increased angiotensin II levels resulting from neprilysin inhibition.

Binding Affinity and Thermodynamics

The interaction between this compound and neprilysin is characterized by high affinity. The binding is non-covalent and reversible, consistent with a competitive inhibition model[1]. Quantitative measures of this affinity have been reported, primarily as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Molecular docking and dynamics simulations have provided further insight into the thermodynamics of this interaction, elucidating the favorable energy changes that drive the binding process.

Table 1: Quantitative Binding Affinity and Thermodynamic Data for this compound and Neprilysin

ParameterValueMethodReference
IC50 5 nMIn vitro enzyme activity assay[3]
Ki (calculated) -8.54 kcal/molMolecular Docking[2]
ΔGbind (calculated) -8.54 kcal/molMolecular Docking[2]

Note: The Ki and ΔGbind values were derived from computational simulations and represent theoretical calculations.

The binding of this compound to the active site of neprilysin involves interactions with several key amino acid residues. Molecular docking studies have identified that this compound forms interactions with Arg102, Arg110, Arg717, Asn542, His711, Ala543, His587, His583, and Tyr545 within the neprilysin active site[2].

Binding Kinetics

While the binding affinity provides a measure of the steady-state interaction, the binding kinetics, defined by the association rate constant (k_on) and the dissociation rate constant (k_off), describe the speed at which the drug binds to and dissociates from its target. These parameters are crucial for understanding the duration of drug action at a molecular level.

Experimental Protocols

The following section details a representative protocol for an in vitro fluorescence-based neprilysin inhibition assay, a common method for determining the IC50 of an inhibitor like this compound. This protocol is based on commercially available assay kits.

Principle

This assay measures the enzymatic activity of neprilysin by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce neprilysin activity by 50%.

Materials and Reagents
  • Recombinant human neprilysin

  • Neprilysin assay buffer

  • Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

  • Protease inhibitors (optional, for use with biological samples)

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in neprilysin assay buffer to create a range of inhibitor concentrations.

    • Prepare a working solution of recombinant neprilysin in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the following:

      • Blank wells: Assay buffer only.

      • Control wells (no inhibitor): Neprilysin solution and assay buffer.

      • Inhibitor wells: Neprilysin solution and the corresponding this compound dilution.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the fluorogenic substrate working solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Normalize the data by expressing the rate in the inhibitor wells as a percentage of the rate in the control wells (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Action

The therapeutic effects of this compound are a direct consequence of its inhibition of neprilysin, which leads to the potentiation of the natriuretic peptide system. The following diagrams illustrate the relevant signaling pathway and the experimental workflow for assessing neprilysin inhibition.

Neprilysin_Signaling_Pathway cluster_precursors Precursors cluster_active_peptides Active Peptides cluster_enzymes Enzymes cluster_downstream Downstream Effects / Inactive Products Pro_ANP Pro-ANP Corin Corin Pro_ANP->Corin cleavage Pro_BNP Pro-BNP Furin Furin Pro_BNP->Furin cleavage Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage Kininogen Kininogen Kallikrein Kallikrein Kininogen->Kallikrein cleavage ANP ANP Neprilysin Neprilysin ANP->Neprilysin Vasodilation Vasodilation, Natriuresis ANP->Vasodilation activates BNP BNP BNP->Neprilysin BNP->Vasodilation activates Angiotensin_I Angiotensin I Angiotensin_I->Neprilysin ACE ACE Angiotensin_I->ACE conversion Bradykinin Bradykinin Bradykinin->Neprilysin Corin->ANP Furin->BNP Renin->Angiotensin_I Kallikrein->Bradykinin Inactive_Fragments Inactive Fragments Neprilysin->Inactive_Fragments degradation Angiotensin_II Angiotensin II ACE->Angiotensin_II Angiotensin_II->Neprilysin This compound This compound This compound->Neprilysin inhibits

Caption: Neprilysin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Neprilysin - this compound dilutions - Substrate Plate Prepare 96-well Plate: - Blanks - Controls - Inhibitor concentrations Reagents->Plate Preincubation Pre-incubate Enzyme and Inhibitor (37°C) Plate->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Fluorescence Kinetic Fluorescence Measurement (37°C) Reaction->Fluorescence Data_Analysis Calculate Reaction Rates Fluorescence->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Workflow for a fluorescence-based neprilysin inhibition assay.

Conclusion

This compound exhibits high-affinity, competitive, and reversible binding to neprilysin, leading to potent inhibition of the enzyme. This guide has summarized the key quantitative data on this interaction, provided a detailed experimental protocol for its characterization, and illustrated the underlying signaling pathway. While specific kinetic rate constants (k_on and k_off) are not publicly available, the provided information offers a robust foundation for researchers and professionals in the field of drug development to further investigate the therapeutic potential of neprilysin inhibition.

References

In Vitro Characterization of Sacubitrilat's Inhibitory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sacubitril is a novel therapeutic agent administered as a prodrug, which upon oral administration, is rapidly metabolized by esterases to its active form, sacubitrilat (LBQ657).[1][2] this compound is a potent and selective inhibitor of neprilysin, a neutral endopeptidase.[3] Neprilysin (NEP), a zinc-dependent metalloprotease, is responsible for the degradation of a variety of endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), bradykinin, and substance P.[4][5][6] By inhibiting neprilysin, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism forms the basis of its therapeutic efficacy, particularly in the management of heart failure when combined with an angiotensin receptor blocker like valsartan.[6][7][8] This guide provides an in-depth technical overview of the in vitro methods used to characterize the inhibitory activity of this compound.

Mechanism of Action

In vitro studies have elucidated that this compound acts as a competitive inhibitor of neprilysin.[9] The crystal structure of human neprilysin in complex with this compound reveals that the inhibitor binds directly to the enzyme's active site.[9] This interaction involves coordination with the catalytic zinc atom and engagement with key amino acid residues within the S1, S1', and S2' sub-pockets of the active site.[9] Molecular docking simulations further detail these interactions, identifying hydrogen bonds and ionic interactions between the carboxylate group of this compound and neprilysin residues such as Arg102, Arg110, Arg717, and Asn542, as well as coordination with His583, His587, and His711.[10] This binding prevents the access of natural peptide substrates to the active site, thereby inhibiting their degradation.

Quantitative Inhibitory Activity

The potency of this compound's inhibitory activity against neprilysin has been quantified through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a critical parameter determined from these studies.

CompoundTarget EnzymeIC50 ValueReference
Sacubitril (as AHU-377)Neprilysin (NEP)5 nM[3][4]
This compound (LBQ657)Human Neprilysin (hNEP)2.3 nM[11]

Experimental Protocols

Characterizing the inhibitory potency of this compound requires specific and sensitive in vitro enzymatic assays. Below is a generalized protocol for determining the IC50 value of this compound against neprilysin.

Neprilysin Inhibition Assay (Fluorometric Detection)

  • Objective: To determine the concentration of this compound required to inhibit 50% of neprilysin enzymatic activity.

  • Materials:

    • Recombinant human neprilysin (rhNEP)

    • This compound (LBQ657)

    • A specific fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

    • Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Methodology:

    • Serial Dilution: Prepare a series of this compound dilutions in the assay buffer, covering a broad concentration range (e.g., from 0.01 nM to 1 µM). Include a no-inhibitor control (vehicle only).

    • Enzyme Incubation: Add a fixed concentration of rhNEP to each well of the microplate. Subsequently, add the serially diluted this compound solutions to the respective wells. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.

    • Initiate Reaction: Add the fluorogenic substrate to all wells simultaneously to initiate the enzymatic reaction.

    • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic read) at appropriate excitation and emission wavelengths. The rate of fluorescence increase is directly proportional to the neprilysin activity.

    • Data Analysis:

      • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the kinetic curve.

      • Normalize the data by expressing the reaction rates as a percentage of the activity of the no-inhibitor control.

      • Plot the percentage of inhibition against the logarithm of the this compound concentration.

      • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound Dilutions to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare rhNEP Solution add_enzyme Dispense rhNEP into 96-well plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate Addition prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence calc_rate Calculate Initial Reaction Rates measure_fluorescence->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for In Vitro Neprilysin Inhibition Assay.

Signaling Pathway Modulation

The therapeutic effects of this compound are a direct consequence of its ability to modulate the signaling pathway governed by neprilysin. By inhibiting NEP, this compound prevents the breakdown of natriuretic peptides, thereby amplifying their downstream signaling.

  • Neprilysin Action: Under normal physiological conditions, neprilysin, a membrane-bound peptidase on the surface of various cells, cleaves and inactivates circulating natriuretic peptides (ANP & BNP).

  • This compound Inhibition: this compound binds to neprilysin, blocking its catalytic activity.

  • Increased Natriuretic Peptides: This inhibition leads to a sustained increase in the bioavailability of ANP and BNP.

  • Receptor Activation: Elevated levels of ANP and BNP lead to greater activation of their cognate receptors, Natriuretic Peptide Receptors (NPRs).

  • Downstream Effects: Activation of these receptors stimulates the production of cyclic guanosine monophosphate (cGMP), which mediates a range of beneficial cardiovascular effects, including vasodilation (relaxation of blood vessels), natriuresis and diuresis (excretion of sodium and water by the kidneys), and antiproliferative effects that can mitigate adverse cardiac remodeling.[2][4][6]

G cluster_pathway Neprilysin Signaling Pathway NP Natriuretic Peptides (ANP, BNP) NEP Neprilysin (NEP) NP->NEP Degraded by NPR NPR Activation NP->NPR Activates Degraded Inactive Peptides NEP->Degraded This compound This compound This compound->NEP Inhibits Effects Beneficial Cardiovascular Effects (Vasodilation, Natriuresis) NPR->Effects Leads to

Caption: this compound's Modulation of the Neprilysin Pathway.

References

Pharmacological profile of Sacubitrilat in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Pharmacological Profile of Sacubitrilat

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (LBQ657) is the active metabolite of the prodrug sacubitril and a potent inhibitor of the enzyme neprilysin.[1] Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[2][3][4][5] By inhibiting neprilysin, this compound increases the levels of these peptides, leading to physiological effects that are beneficial in the context of cardiovascular diseases, particularly heart failure. Sacubitril is co-formulated with the angiotensin II receptor blocker (ARB) valsartan in a combination drug known as sacubitril/valsartan. This combination provides a dual mechanism of action: enhancement of the natriuretic peptide system via neprilysin inhibition and blockade of the renin-angiotensin-aldosterone system (RAAS) via valsartan.[6][7] This whitepaper provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used to characterize its effects.

Mechanism of Action

The primary mechanism of action of this compound is the reversible, non-covalent inhibition of neprilysin.[2] Neprilysin is a widely distributed zinc-dependent metalloprotease that cleaves a variety of peptide substrates. In the cardiovascular system, its key substrates are the natriuretic peptides: atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[3] These peptides are released in response to myocardial stress and volume overload and exert beneficial effects, including vasodilation, natriuresis, and diuresis, which help to reduce cardiac load.[3][5]

By inhibiting neprilysin, this compound prevents the breakdown of these natriuretic peptides, thereby augmenting their circulating levels and enhancing their downstream effects.[8] This leads to increased activation of their cognate receptors, particulate guanylate cyclases, which in turn elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of the cardioprotective effects.

However, neprilysin also degrades angiotensin II.[3][6] Therefore, inhibiting neprilysin alone would lead to an accumulation of angiotensin II, a potent vasoconstrictor that promotes cardiac remodeling and fibrosis. To counteract this, sacubitril is combined with valsartan, an ARB that selectively blocks the AT1 receptor, thus mitigating the detrimental effects of increased angiotensin II.[4][6] This dual approach simultaneously enhances the beneficial natriuretic peptide system while blocking the deleterious RAAS pathway.

This compound Signaling Pathway cluster_0 This compound Action cluster_1 Natriuretic Peptide System (Augmented) cluster_2 RAAS (Blocked by Valsartan) Sacubitril Sacubitril This compound This compound Sacubitril->this compound Esterases Neprilysin Neprilysin This compound->Neprilysin Inhibits Natriuretic Peptides\n(ANP, BNP) Natriuretic Peptides (ANP, BNP) Neprilysin->Natriuretic Peptides\n(ANP, BNP) Degrades Angiotensin II Angiotensin II Neprilysin->Angiotensin II Degrades Beneficial Effects Beneficial Effects Natriuretic Peptides\n(ANP, BNP)->Beneficial Effects Increased Levels Vasodilation\nNatriuresis\nAnti-hypertrophy Vasodilation Natriuresis Anti-hypertrophy Beneficial Effects->Vasodilation\nNatriuresis\nAnti-hypertrophy Detrimental Effects Detrimental Effects Angiotensin II->Detrimental Effects Increased Levels Vasoconstriction\nFibrosis\nHypertrophy Vasoconstriction Fibrosis Hypertrophy Detrimental Effects->Vasoconstriction\nFibrosis\nHypertrophy Valsartan Valsartan Valsartan->Detrimental Effects Blocks AT1R

Caption: Mechanism of action of this compound in combination with valsartan.

Pharmacological Profile

Pharmacokinetics

Sacubitril is a prodrug that is rapidly absorbed and then converted by esterases to its active form, this compound.[6][9] Preclinical studies in various animal models have characterized its pharmacokinetic profile.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound (LBQ657)

ParameterSpeciesDose (Sacubitril/Valsartan)ValueReference
Tmax (h) RatNot specified~2.0[6]
Cynomolgus Monkey50 mg/kg/dayNot specified[10]
Half-life (T1/2) (h) RatNot specified~18.0 (in HF patients)[11]
Cynomolgus MonkeyNot specifiedNot specified
Bioavailability (%) RatNot specified≥60 (sacubitril)[6]
Protein Binding (%) Human PlasmaNot specified94-97[6]
Distribution RatNot specifiedLow penetration of blood-brain barrier (0.28%)[6]
Metabolism --Sacubitril is converted to this compound by esterases.[6]
Elimination HumanOral52-68% of sacubitril (as this compound) excreted in urine.[3][6]

Note: Data from preclinical models is often presented in the context of the combined sacubitril/valsartan formulation. T1/2 in rats is extrapolated from human heart failure patient data due to limited specific preclinical reports in the search results.

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated across various preclinical models, confirming its potent neprilysin inhibition and consequent cardiovascular benefits.

Table 2: Summary of Preclinical Pharmacodynamic Effects of this compound

EffectModelTreatmentKey FindingsReference
Neprilysin Inhibition In vitroThis compoundHighly selective for neprilysin over other metalloproteases.[10]
Increased Natriuretic Peptides Cynomolgus Monkey50 mg/kg/day Sac/ValAcutely increased elimination half-life of Aβ1-42, Aβ1-40.[10]
HF PatientsSac/ValRapid and substantial increase in ANP.[12]
Blood Pressure Reduction Spontaneously Hypertensive RatsSac/ValLowers blood pressure.[7]
Anti-hypertrophy Rat model of cardiac hypertrophySac/ValDecreased heart weight to body weight ratio; inhibited left ventricular hypertrophy.[7]
Aging Fisher 344 Rats60 mg/kg/day Sac/ValSignificant reduction of wall thickness and myocyte cross-sectional area.[13]
Anti-fibrosis Rat model of HFpEFSac/ValReduced myocardial fibrosis.[14]
Improved Cardiac Function Mouse model of pressure overload60 mg/kg Sac/ValAmeliorated cardiac function and ventricular remodeling.[15]
Rat model of HFpEF (ZSF1 rats)Sac/ValSignificantly improved diastolic function parameters.[16]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a range of established in vitro and in vivo experimental methodologies.

In Vitro Neprilysin Inhibition Assay

This assay quantifies the potency of a compound in inhibiting neprilysin enzymatic activity.

  • Reagents and Materials: Recombinant human neprilysin, a fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), this compound, assay buffer, and a 96-well microplate.

  • Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. Add the recombinant neprilysin enzyme to each well of the microplate. c. Add the this compound dilutions to the wells and incubate for a pre-determined time to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by neprilysin separates a fluorophore from a quencher, resulting in a measurable signal.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Neprilysin Inhibition Assay Workflow A Prepare Serial Dilutions of this compound C Add this compound Dilutions and Incubate A->C B Add Recombinant Neprilysin to Microplate Wells B->C D Initiate Reaction with Fluorogenic Substrate C->D E Monitor Fluorescence Increase Over Time D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve and Determine IC50 F->G

Caption: Workflow for an in vitro neprilysin inhibition assay.
Preclinical Model of Heart Failure (Pressure Overload)

The transverse aortic constriction (TAC) model in mice or rats is a widely used surgical model to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure.[15]

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and provide appropriate analgesia.

  • Surgical Procedure: a. Perform a thoracotomy to expose the aortic arch. b. Place a ligature (e.g., a silk suture) around the transverse aorta between the brachiocephalic and left common carotid arteries. c. Tie the ligature around the aorta and a needle of a specific gauge (e.g., 27-gauge for mice). d. Promptly remove the needle to create a defined stenosis. e. Suture the chest wall and allow the animal to recover. Sham-operated animals undergo the same procedure without the aortic constriction.

  • Post-operative Monitoring and Treatment: Monitor the animals for signs of distress. After a period of time for heart failure to develop (e.g., 4-8 weeks), animals can be treated with sacubitril/valsartan or a vehicle control via oral gavage.

  • Endpoint Analysis: After the treatment period, assess cardiovascular parameters using echocardiography, hemodynamic measurements, and histological analysis of the heart tissue.

In Vivo Assessment of Cardiovascular Parameters
  • Echocardiography: a. Anesthetize the animal lightly. b. Use a high-frequency ultrasound system with a small animal probe. c. Obtain M-mode and B-mode images of the left ventricle in short-axis and long-axis views. d. Measure parameters such as left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness. e. Calculate functional parameters like ejection fraction (EF) and fractional shortening (FS) to assess systolic function. Assess diastolic function by measuring mitral inflow patterns (E/A ratio) and tissue Doppler imaging (E/e' ratio).[7][14]

  • Histological Analysis: a. Euthanize the animal and excise the heart. b. Fix the heart in formalin, embed in paraffin, and cut into sections. c. Perform staining such as Masson's trichrome to visualize and quantify collagen deposition (fibrosis) or Hematoxylin and Eosin (H&E) stained with wheat germ agglutinin to measure cardiomyocyte cross-sectional area (hypertrophy).[13][14] d. Analyze stained sections using light microscopy and image analysis software.

In Vivo Cardiovascular Assessment Workflow cluster_0 Animal Model (e.g., TAC) cluster_1 Endpoint Analysis Induce HF Pressure Overload Model (e.g., TAC Surgery) Treatment Administer Sacubitril/Valsartan or Vehicle Induce HF->Treatment Echo Echocardiography (LVEF, Diastolic Function) Treatment->Echo Histo Histology (Fibrosis, Hypertrophy) Treatment->Histo Hemo Hemodynamics (Blood Pressure) Treatment->Hemo Result Quantify Cardiovascular Structure and Function Echo->Result Histo->Result Hemo->Result

Caption: Workflow for in vivo assessment of cardiovascular effects.

Conclusion

The preclinical pharmacological profile of this compound robustly supports its clinical application as a cornerstone of heart failure therapy. As the active metabolite of sacubitril, it is a potent and selective inhibitor of neprilysin, effectively augmenting the beneficial natriuretic peptide system. Preclinical studies have consistently demonstrated that this mechanism, when combined with RAAS blockade, leads to significant improvements in cardiovascular structure and function, including reductions in blood pressure, cardiac hypertrophy, and fibrosis. The data gathered from a variety of animal models and in vitro assays provide a strong rationale for the observed clinical benefits of sacubitril/valsartan in reducing morbidity and mortality in patients with heart failure.

References

The Effect of Sacubitrilat on Natriuretic Peptide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the mechanism of action of sacubitrilat, the active metabolite of sacubitril, on the metabolism of natriuretic peptides. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Sacubitril is a prodrug that is rapidly metabolized to its active form, this compound (LBQ657).[1][2] this compound is a potent and specific inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[3][4] Neprilysin has a high affinity for atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP), and a lower affinity for B-type natriuretic peptide (BNP).[5]

By inhibiting neprilysin, this compound prevents the breakdown of these peptides, leading to their increased circulating concentrations.[6][7] This enhancement of the natriuretic peptide system results in a range of beneficial cardiovascular and renal effects, including vasodilation, natriuresis, and diuresis.[2][6][7] Due to neprilysin's role in breaking down angiotensin II, sacubitril is co-formulated with the angiotensin receptor blocker (ARB) valsartan to counteract the potential increase in angiotensin II levels.[8][9]

The primary mechanism of action is illustrated in the following signaling pathway diagram.

cluster_0 Physiological State cluster_1 Pharmacological Intervention NP Natriuretic Peptides (ANP, BNP, CNP) NEP Neprilysin (NEP) NP->NEP Degradation Receptors Natriuretic Peptide Receptors NP->Receptors Activation Inactive Inactive Fragments NEP->Inactive Effects Beneficial Effects (Vasodilation, Natriuresis) Receptors->Effects This compound This compound (Active Metabolite) NEP_Inhibited Neprilysin (NEP) This compound->NEP_Inhibited Inhibition Increased_NP Increased Natriuretic Peptides Receptors_Enhanced Natriuretic Peptide Receptors Increased_NP->Receptors_Enhanced Increased Activation Enhanced_Effects Enhanced Beneficial Effects Receptors_Enhanced->Enhanced_Effects cluster_workflow Experimental Workflow for Natriuretic Peptide Quantification cluster_analysis Analytical Methods Start Start: Blood Sample Collection Plasma Plasma Separation (Centrifugation) Start->Plasma Extraction Peptide Extraction (Protein Precipitation, Solid-Phase Extraction) Plasma->Extraction Analysis Analysis ELISA ELISA LCMS LC-MS/MS Data Data Acquisition (Absorbance or Mass Spectra) ELISA->Data LCMS->Data Quantification Quantification (Standard Curve) Data->Quantification End End: Peptide Concentration Determined Quantification->End cluster_invivo In Vivo Study Logic Model Animal Model (e.g., TAC-induced Pressure Overload) Treatment Treatment Groups (Vehicle, Valsartan, Sacubitril/Valsartan) Model->Treatment Admin Drug Administration (Oral Gavage) Treatment->Admin Monitoring Monitoring Admin->Monitoring Echo Echocardiography Monitoring->Echo Blood Blood Sampling Monitoring->Blood Harvest Tissue Harvest Monitoring->Harvest Function Cardiac Function Echo->Function Peptides Natriuretic Peptide Levels Blood->Peptides Histo Histology (Fibrosis, Hypertrophy) Harvest->Histo Analysis Endpoint Analysis Outcome Therapeutic Outcome Assessment Analysis->Outcome Function->Analysis Peptides->Analysis Histo->Analysis

References

Methodological & Application

Application Note: Quantification of Sacubitrilat in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sacubitrilat, the active metabolite of sacubitril, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry for detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Sacubitril is a neprilysin inhibitor that is administered as a prodrug and is rapidly converted to its active metabolite, this compound (LBQ657).[1][2] The measurement of this compound concentrations in plasma is crucial for assessing the pharmacokinetic profile of sacubitril-containing medications. This LC-MS/MS method provides a selective and high-throughput approach for the accurate quantification of this compound in human plasma.

Experimental

Sample Preparation

A simple and rapid protein precipitation procedure is used for the extraction of this compound from human plasma.[2]

Protocol:

  • To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound-d4).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 2,500 x g for 10 minutes.[2]

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Add 100 µL of a water/acetonitrile (1:1, v/v) solution to each well.

  • Vortex the plate for 5 minutes before placing it in the autosampler for injection into the LC-MS/MS system.[2]

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

ParameterValue
Column Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent[1][2][3]
Mobile Phase A 5 mM Ammonium Acetate and 0.1% Formic Acid in Water[1][2][3]
Mobile Phase B Acetonitrile[1][2][3]
Flow Rate 0.4 mL/min[2]
Injection Volume 3.0 µL[2]
Column Temperature Ambient
Autosampler Temp 8 °C[2]

Gradient Elution Program: [2]

Time (min)% Mobile Phase B
0.0 - 2.248
2.2 - 2.348 -> 95
2.3 - 3.395
3.3 - 3.495 -> 48
3.4 - 4.548
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[1][2][3]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (LBQ657)384.2238.1
This compound-d4 (Internal Standard)388.2242.2

Results and Discussion

This method has been validated for the quantification of this compound in human plasma. The validation parameters, including linearity, precision, and accuracy, should be established in accordance with regulatory guidelines. Representative data from published literature demonstrates the suitability of this method for clinical and pharmaceutical applications.[1][2][3]

Quantitative Performance:

ParameterThis compound (LBQ657)
Linearity Range 5.00 - 10000 ng/mL[1][2][3]
Correlation Coefficient (r²) > 0.99[2]
Intra-day Accuracy 91% - 102%[4]
Inter-day Accuracy 91% - 102%[4]
Intra-day Precision (RSD) 1.3% - 7.4%[4]
Inter-day Precision (RSD) 1.3% - 7.4%[4]

Workflow Diagram

experimental_workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 50 µL Human Plasma add_is Add 25 µL Internal Standard (this compound-d4) plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex1 Vortex (10 min) protein_precip->vortex1 centrifuge Centrifuge (2500 x g, 10 min) vortex1->centrifuge supernatant_transfer Transfer 100 µL Supernatant centrifuge->supernatant_transfer dilution Add 100 µL Water/ACN (1:1) supernatant_transfer->dilution vortex2 Vortex (5 min) dilution->vortex2 injection Inject 3.0 µL into LC-MS/MS vortex2->injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratio vs. Concentration) data_acquisition->quantification results Report Results quantification->results

Caption: Experimental workflow for the quantification of this compound in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in a research or drug development setting.

References

Application Notes and Protocols for Sacubitrilat Administration in Rodent Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the administration of sacubitrilat, the active metabolite of sacubitril, in rodent models of heart failure. The focus is on delivering consistent and reproducible results for researchers in cardiovascular drug discovery and development. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.

Overview of this compound and its Mechanism of Action

This compound is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP)[1][2]. In heart failure, the renin-angiotensin-aldosterone system (RAAS) is activated, leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. Natriuretic peptides counteract these effects by promoting vasodilation, natriuresis, and diuresis, and by inhibiting cardiac fibrosis and hypertrophy[3].

By inhibiting neprilysin, this compound increases the bioavailability of natriuretic peptides, thereby augmenting their beneficial effects on the cardiovascular system[1][4]. Due to the concurrent inhibition of neprilysin and the RAAS, sacubitril is co-formulated with the angiotensin receptor blocker (ARB) valsartan in a combination drug known as sacubitril/valsartan (S/V)[4]. This dual-action approach has proven effective in the management of heart failure with reduced ejection fraction[4][5]. In preclinical rodent models, sacubitril/valsartan administration has been shown to attenuate adverse cardiac remodeling, improve cardiac function, and reduce cardiac fibrosis and hypertrophy following myocardial infarction or pressure overload[3][6].

Rodent Models of Heart Failure

The selection of a heart failure model is critical and should align with the specific research question. The two most common and well-characterized models for studying this compound's efficacy are:

  • Myocardial Infarction (MI) via Coronary Artery Ligation: This model recapitulates the pathology of ischemic heart failure. It involves the surgical ligation of the left anterior descending (LAD) coronary artery, leading to infarction of the left ventricular free wall and subsequent cardiac remodeling and dysfunction[6][7][8].

  • Pressure Overload via Transverse Aortic Constriction (TAC): This model mimics heart failure induced by chronic pressure overload, such as in hypertension or aortic stenosis. A ligature is placed around the transverse aorta, increasing the afterload on the left ventricle and causing concentric hypertrophy, which can progress to dilated cardiomyopathy[9][10][11].

Experimental Protocols

Protocol for Myocardial Infarction (MI) in Rats/Mice
  • Anesthesia and Analgesia: Anesthetize the rodent using isoflurane (2-3% for induction, 1-2% for maintenance)[8][12]. Administer pre-operative analgesia, such as buprenorphine (0.05-0.1 mg/kg, subcutaneous).

  • Intubation and Ventilation: Intubate the animal and connect it to a rodent ventilator. Maintain ventilation with a tidal volume of 0.6 ml and a rate of 110-130 breaths per minute[8][9].

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the left anterior descending (LAD) coronary artery with a silk suture[7][8]. Successful ligation is confirmed by the observation of blanching and akinesia of the anterior wall of the left ventricle[8].

  • Closure and Recovery: Close the chest, muscle, and skin layers. Allow the animal to recover in a warm, clean cage. Provide post-operative analgesia as required[11].

  • Sham Control: For sham-operated animals, perform the same surgical procedure without ligating the coronary artery[7].

Protocol for Transverse Aortic Constriction (TAC) in Mice
  • Anesthesia and Analgesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1.5-2% for maintenance)[9][12]. Administer pre-operative analgesia (e.g., buprenorphine 0.1 mg/kg and meloxicam 5 mg/kg, subcutaneous)[13].

  • Intubation and Ventilation: Intubate the mouse and connect to a ventilator[12].

  • Surgical Procedure: Make a suprasternal incision to expose the aortic arch. Pass a 6-0 silk suture under the aorta between the innominate and left carotid arteries. Tie the suture around the aorta and a 27-gauge needle. Promptly remove the needle to create a stenosis of a defined diameter[9].

  • Closure and Recovery: Close the chest and skin. Monitor the animal during recovery on a heating pad. Provide post-operative analgesia for 72 hours[9][11].

  • Sham Control: In sham animals, the suture is passed under the aorta but not tied.

Preparation and Administration of Sacubitril/Valsartan

Sacubitril/valsartan is typically administered via oral gavage.

  • Drug Preparation: Sacubitril/valsartan is often obtained as a powder. For oral gavage, it is suspended in a suitable vehicle, such as sterile water or corn oil[8]. A common dose for rats is 68 mg/kg/day of sacubitril/valsartan, which contains approximately 31 mg/kg of valsartan and 37 mg/kg of sacubitril[3][6][14]. For mice, doses can range from 20 mg/kg/day to 100 mg/kg/day[8][15][16]. The control groups should receive either the vehicle alone or an equivalent dose of valsartan.

  • Administration: Administer the prepared suspension once daily via oral gavage. The volume should be adjusted based on the animal's body weight. Treatment is typically initiated 24 hours after the induction of heart failure and continued for the duration of the study (e.g., 4 to 12 weeks)[6][17].

Data Presentation and Outcome Measures

Quantitative data should be collected to assess the efficacy of this compound treatment. Key outcome measures are summarized in the tables below.

Echocardiographic and Hemodynamic Parameters
ParameterDescriptionTypical Effect of Sacubitril/ValsartanReference
LVEF (%) Left Ventricular Ejection FractionIncrease/Preservation[6][14]
FS (%) Fractional ShorteningIncrease/Preservation[6]
LVEDd (mm) Left Ventricular End-Diastolic DiameterDecrease[6]
LVEDs (mm) Left Ventricular End-Systolic DiameterDecrease[6][14]
IVSd (mm) Interventricular Septal Thickness at end-diastoleDecrease[6]
LVPWd (mm) Left Ventricular Posterior Wall Thickness at end-diastoleDecrease[6]
Blood Pressure Systemic blood pressureDecrease[17]
Histological and Molecular Parameters
ParameterDescriptionTypical Effect of Sacubitril/ValsartanReference
Myocardial Fibrosis (%) Collagen deposition in the myocardiumDecrease[6][7]
Cardiomyocyte Hypertrophy Increased cardiomyocyte sizeDecrease[6]
ANP/BNP Levels Atrial/B-type Natriuretic Peptide levelsIncrease (due to reduced degradation)[18]
cGMP Levels Cyclic Guanosine Monophosphate levelsIncrease[8]
TGF-β1/Smad3 Transforming Growth Factor-β1/Smad3 signalingDecrease[5]
MMP-9 Activity Matrix Metalloproteinase-9 activityDecrease[8]
Inflammatory Cytokines (IL-1β, IL-6) Interleukin-1β and Interleukin-6 levelsDecrease[8]
Aldosterone Levels Plasma aldosterone concentrationDecrease[8]

Visualizations

Signaling Pathway of this compound and Valsartan

Experimental_Workflow start Start: Acclimatization of Rodents surgery Induce Myocardial Infarction (LAD Ligation) start->surgery sham Sham Surgery (No Ligation) start->sham randomization Randomization (24h post-op) surgery->randomization treatment_sv Treatment Group: Sacubitril/Valsartan (e.g., 68 mg/kg/day, p.o.) randomization->treatment_sv Group 1 treatment_val Control Group: Valsartan (e.g., 31 mg/kg/day, p.o.) randomization->treatment_val Group 2 treatment_veh Control Group: Vehicle (p.o.) randomization->treatment_veh Group 3 duration Treatment Period (e.g., 4-12 weeks) treatment_sv->duration treatment_val->duration treatment_veh->duration assessment Terminal Assessment duration->assessment echo Echocardiography assessment->echo hemo Hemodynamic Measurement assessment->hemo histo Histology (Fibrosis, Hypertrophy) assessment->histo mol Molecular Analysis (Biomarkers) assessment->mol

References

Application Note: Cell-Based Assays to Measure Sacubitrilat's Effect on Cardiac Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key pathological feature in many cardiovascular diseases, leading to increased stiffness of the heart muscle and progressive cardiac dysfunction.[1][2] Cardiac fibroblasts (CFs) are the primary cell type responsible for ECM production.[2] In response to injury, quiescent fibroblasts differentiate into activated, contractile myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and an enhanced capacity for ECM secretion.[1][3][4]

Sacubitril, in combination with valsartan, is an established therapy for heart failure.[5][6] Sacubitril is a prodrug that is converted in vivo to its active metabolite, Sacubitrilat (also known as LBQ657).[7][8] this compound inhibits the enzyme neprilysin, which is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[6][9] By preventing NP degradation, this compound enhances signaling through the NP-protein kinase G (PKG) pathway, which has known anti-fibrotic effects.[10][11] Additionally, studies suggest that this compound may exert direct anti-fibrotic effects by inhibiting the Transforming Growth Factor-β1 (TGF-β1)/Smads pathway and blocking the TRPM7 calcium channel in cardiac fibroblasts.[7][12][13][14]

This application note provides detailed protocols for a suite of cell-based assays designed to investigate and quantify the anti-fibrotic effects of this compound on cardiac fibroblasts.

Key Signaling Pathways Modulated by this compound

This compound's anti-fibrotic activity in cardiac fibroblasts is mediated through multiple signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.

Sacubitrilat_Neprilysin_PKG_Pathway cluster_nep Neprilysin Action cluster_sac This compound Intervention cluster_pkg Downstream Anti-Fibrotic Signaling NP Natriuretic Peptides (ANP, BNP) Neprilysin Neprilysin NP->Neprilysin Degradation NPRA NP Receptor A (NPRA) NP->NPRA Binds Inactive Inactive Fragments Neprilysin->Inactive This compound This compound This compound->Neprilysin Inhibits cGMP cGMP NPRA->cGMP Activates PKG PKG cGMP->PKG Activates RhoA RhoA Activation PKG->RhoA Inhibits Myofibroblast Myofibroblast Differentiation RhoA->Myofibroblast Promotes

Caption: this compound inhibits Neprilysin, increasing natriuretic peptide levels and promoting PKG signaling.

Sacubitrilat_TGF_Beta_Pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor pSmad Smad2/3 Phosphorylation Receptor->pSmad Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (Collagen, ACTA2) Nucleus->Transcription This compound This compound This compound->pSmad Inhibits

Caption: this compound attenuates the pro-fibrotic TGF-β1/Smad signaling pathway.

Sacubitrilat_TRPM7_Pathway Stimuli Pro-fibrotic Stimuli (e.g., TGF-β1) TRPM7 TRPM7 Channel Stimuli->TRPM7 Activates Ca_influx Ca²⁺ Influx TRPM7->Ca_influx Activation Fibroblast Activation Ca_influx->Activation This compound This compound (LBQ657) This compound->TRPM7 Blocks

Caption: this compound directly blocks the TRPM7 channel, reducing Ca²⁺ influx and fibroblast activation.

Experimental Assays and Protocols

The following protocols describe key assays to evaluate the effect of this compound on cardiac fibroblast functions central to fibrosis.

Myofibroblast Differentiation Assay

Principle: This assay quantifies the differentiation of cardiac fibroblasts into myofibroblasts by measuring the expression of α-smooth muscle actin (α-SMA), a hallmark protein of this transition.[1][15] Cells are stimulated with a pro-fibrotic agent like TGF-β1, and the inhibitory effect of this compound is assessed using immunofluorescence microscopy or Western blotting.[3][16]

Workflow_Differentiation A 1. Seed Cardiac Fibroblasts B 2. Pre-treat with This compound A->B C 3. Stimulate with TGF-β1 (72h) B->C D 4. Fix & Permeabilize C->D E 5. Stain for α-SMA & Nuclei (DAPI) D->E F 6. Image & Quantify α-SMA Expression E->F

Caption: Workflow for the myofibroblast differentiation assay.

Protocol:

  • Materials:

    • Primary Human or Rat Cardiac Fibroblasts (CFs)

    • DMEM with 10% FBS, 1% Penicillin-Streptomycin

    • This compound (LBQ657)

    • Recombinant Human TGF-β1 (5-10 ng/mL typical working concentration)[7][12]

    • 96-well imaging plates or 12-well plates with coverslips

    • 4% Paraformaldehyde (PFA)

    • 0.1% Triton X-100 in PBS

    • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

    • Primary antibody: Anti-α-SMA

    • Secondary antibody: Alexa Fluor 488-conjugated (or similar)

    • DAPI nuclear stain

  • Procedure:

    • Cell Seeding: Seed CFs onto plates/coverslips at a density that will result in 70-80% confluency at the end of the experiment. Culture overnight in DMEM with 10% FBS.

    • Serum Starvation: The next day, replace the medium with serum-free or low-serum (0.5% FBS) medium for 12-24 hours.

    • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control.

    • Stimulation: Add TGF-β1 to the appropriate wells to induce myofibroblast differentiation. Maintain a non-stimulated control and a TGF-β1 only control. Incubate for 48-72 hours.[17]

    • Fixation & Staining: a. Wash cells twice with cold PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS. f. Block with 5% BSA for 1 hour at room temperature. g. Incubate with primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C. h. Wash three times with PBS. i. Incubate with fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light. j. Wash three times with PBS.

    • Imaging: Mount coverslips or image plates directly using a high-content imaging system or fluorescence microscope.

  • Data Analysis:

    • Quantify the percentage of α-SMA positive cells by counting cells with organized stress fibers relative to the total number of cells (DAPI-stained nuclei).

    • Alternatively, measure the mean fluorescence intensity of α-SMA per cell.

    • For Western blot analysis, quantify α-SMA band intensity normalized to a loading control (e.g., GAPDH).

Example Data Presentation:

Treatment Group Concentration % α-SMA Positive Cells (Mean ± SD)
Vehicle Control - 8.5 ± 2.1
TGF-β1 10 ng/mL 75.2 ± 6.8
TGF-β1 + this compound 10 µM 51.7 ± 5.3

| TGF-β1 + this compound | 50 µM | 28.4 ± 4.9 |

Cardiac Fibroblast Proliferation Assay

Principle: This assay measures the rate of cell division to determine if this compound can inhibit the pro-proliferative effects of fibrotic stimuli.[18][19] Methods like the Cell Counting Kit-8 (CCK-8) colorimetric assay or BrdU incorporation can be used.[12][20]

Workflow_Proliferation A 1. Seed CFs in 96-well plate B 2. Serum Starve (24h) A->B C 3. Treat with this compound & Stimulant (e.g., AngII) B->C D 4. Incubate (24-48h) C->D E 5. Add CCK-8 Reagent D->E F 6. Read Absorbance at 450 nm E->F

Caption: Workflow for the CCK-8 based cell proliferation assay.

Protocol (CCK-8):

  • Materials:

    • Cardiac Fibroblasts (CFs)

    • 96-well cell culture plates

    • Stimulant (e.g., TGF-β1, Angiotensin II)

    • This compound

    • Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent

  • Procedure:

    • Seeding: Seed 2,000-5,000 CFs per well in a 96-well plate and allow them to attach overnight.

    • Starvation: Replace media with serum-free or low-serum media for 24 hours.

    • Treatment: Add fresh low-serum media containing the desired concentrations of this compound and/or the pro-proliferative stimulant.

    • Incubation: Culture for 24 to 48 hours.

    • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (media + CCK-8 only).

    • Express the results as a percentage of the control (stimulant-only) proliferation.

Example Data Presentation:

Treatment Group Concentration Absorbance at 450 nm (Mean ± SD) % Proliferation vs. Stimulated Control
Vehicle Control - 0.45 ± 0.04 35.7%
Stimulant (TGF-β1) 10 ng/mL 1.26 ± 0.11 100%
Stimulant + this compound 10 µM 0.91 ± 0.08 72.2%

| Stimulant + this compound | 50 µM | 0.63 ± 0.06 | 50.0% |

Collagen Synthesis Assay

Principle: This assay quantifies the amount of newly synthesized collagen secreted by cardiac fibroblasts into the culture medium or deposited as ECM. This is a direct measure of the primary fibrotic activity.[12][21][22] An Enzyme-Linked Immunosorbent Assay (ELISA) for pro-collagen type I is a common and specific method.[12][21]

Workflow_Collagen A 1. Culture CFs to confluency B 2. Treat with this compound & Stimulant (TGF-β1) A->B C 3. Incubate (48-72h) B->C D 4. Collect Culture Supernatant C->D E 5. Perform Collagen I ELISA D->E F 6. Normalize to Total Protein E->F

Caption: Workflow for quantifying collagen synthesis via ELISA.

Protocol (ELISA):

  • Materials:

    • Cardiac Fibroblasts (CFs)

    • 24-well or 48-well plates

    • This compound and TGF-β1

    • Pro-Collagen Type I C-Peptide (PIP) EIA Kit (or similar)

    • BCA Protein Assay Kit

  • Procedure:

    • Culture: Grow CFs to near confluency in plates.

    • Starvation & Treatment: Serum-starve the cells for 24 hours, then replace with fresh serum-free medium containing this compound and/or TGF-β1.

    • Incubation: Culture for 48-72 hours to allow for collagen synthesis and secretion.

    • Sample Collection: Collect the culture supernatant and store at -80°C until analysis.

    • Cell Lysis: Lyse the cells remaining in the wells and measure the total protein content using a BCA assay for normalization.

    • ELISA: Perform the ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of pro-collagen I.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of pro-collagen I in each sample.

    • Normalize the collagen concentration to the total cellular protein content from the corresponding well.

Example Data Presentation:

Treatment Group Concentration Pro-Collagen I (ng/mL) Normalized Collagen (ng/µg protein)
Vehicle Control - 15.8 ± 3.1 0.18 ± 0.04
TGF-β1 10 ng/mL 88.2 ± 9.5 0.95 ± 0.11
TGF-β1 + this compound 10 µM 55.1 ± 7.2 0.61 ± 0.08

| TGF-β1 + this compound | 50 µM | 30.7 ± 5.4 | 0.35 ± 0.06 |

Cell Migration (Scratch) Assay

Principle: This assay assesses the migratory capacity of cardiac fibroblasts, a key process in wound healing and tissue remodeling. A "scratch" is created in a confluent cell monolayer, and the rate at which fibroblasts migrate to close the gap is measured over time.[20][23]

Workflow_Migration A 1. Grow CFs to confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash & Add Media with Treatments B->C D 4. Image at 0h C->D E 5. Incubate & Image at 24h D->E F 6. Measure Area of Gap Closure E->F

Caption: Workflow for the scratch migration assay.

Protocol:

  • Materials:

    • Cardiac Fibroblasts (CFs)

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tip

    • This compound and a chemoattractant (e.g., PDGF or 10% FBS)

    • Microscope with a camera and incubation chamber

  • Procedure:

    • Monolayer: Seed CFs in plates and grow until they form a fully confluent monolayer.

    • Scratch: Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.

    • Wash & Treat: Gently wash the wells with PBS to remove dislodged cells. Add low-serum (1.5% FBS) medium containing the different treatment conditions (Vehicle, this compound, etc.).[23]

    • Imaging (0h): Immediately place the plate on a microscope stage and capture images of the scratch in predefined locations. This is the 0-hour time point.

    • Incubation & Imaging (24h): Incubate the plate at 37°C. Capture images of the same locations at subsequent time points (e.g., 12, 24, 36 hours).[20]

  • Data Analysis:

    • Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the percentage of wound closure using the formula: % Closure = [(Area_0h - Area_24h) / Area_0h] * 100

Example Data Presentation:

Treatment Group Concentration % Wound Closure at 24h (Mean ± SD)
Low Serum Control - 25.4 ± 4.1
Chemoattractant (10% FBS) - 85.1 ± 7.9
Chemoattractant + this compound 10 µM 62.8 ± 6.5

| Chemoattractant + this compound | 50 µM | 45.3 ± 5.8 |

Reactive Oxygen Species (ROS) Measurement

Principle: Pro-fibrotic stimuli like Angiotensin II can increase intracellular ROS, which act as second messengers in fibrotic signaling.[24] This assay measures intracellular ROS levels using a fluorescent probe like 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[24][25]

Workflow_ROS A 1. Seed CFs on black-walled plates B 2. Pre-treat with This compound A->B C 3. Load cells with DCFH-DA probe B->C D 4. Stimulate with Angiotensin II C->D E 5. Incubate (30 min) D->E F 6. Read Fluorescence (Ex/Em ~485/530 nm) E->F

Caption: Workflow for measuring intracellular ROS production.

Protocol:

  • Materials:

    • Cardiac Fibroblasts (CFs)

    • Black-walled, clear-bottom 96-well plates

    • This compound

    • Stimulant (e.g., Angiotensin II, 100 nM)[24]

    • 2′,7′-dichlorofluorescin diacetate (DCFH-DA)

    • Fluorescence plate reader

  • Procedure:

    • Seeding: Seed CFs in the 96-well plate and allow them to attach overnight.

    • Treatment: Pre-treat cells with this compound for 1 hour.

    • Probe Loading: Wash cells with serum-free media and then incubate with 10-50 µM DCFH-DA for 30 minutes at 37°C, protected from light.

    • Stimulation: Wash away excess probe and add media containing the stimulant (e.g., Angiotensin II).

    • Measurement: Immediately measure fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~530 nm) at various time points (e.g., 0, 15, 30, 60 minutes).

  • Data Analysis:

    • Subtract background fluorescence from all readings.

    • Express data as Relative Fluorescence Units (RFU) or as a fold change over the unstimulated control.

Example Data Presentation:

Treatment Group Concentration Fluorescence (RFU at 30 min, Mean ± SD)
Vehicle Control - 15,430 ± 1,280
Angiotensin II 100 nM 48,950 ± 4,150
Angiotensin II + this compound 10 µM 31,670 ± 3,500

| Angiotensin II + this compound | 50 µM | 20,110 ± 2,340 |

Summary

The protocols detailed in this application note provide a robust framework for researchers to investigate the anti-fibrotic effects of this compound on cardiac fibroblasts. By assessing key cellular processes—differentiation, proliferation, collagen synthesis, migration, and ROS production—investigators can build a comprehensive profile of this compound's mechanism of action. The use of quantitative, cell-based assays is essential for the pre-clinical evaluation of anti-fibrotic therapies and for furthering our understanding of cardiac remodeling.

References

Application Notes and Protocols: In Vitro Neprilysin Activity Assay Using Sacubitrilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis by degrading several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1][2][3] Inhibition of neprilysin is a key therapeutic strategy for the management of heart failure. Sacubitril is a prodrug that is converted in vivo to its active metabolite, Sacubitrilat (also known as LBQ657), which is a potent inhibitor of neprilysin.[4][5][6][7] By blocking neprilysin, this compound increases the levels of circulating natriuretic peptides, leading to vasodilation, natriuresis, and diuresis, thereby reducing the workload on the heart.[6][7]

These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the enzymatic activity of neprilysin and to evaluate the inhibitory potential of this compound. This assay is a valuable tool for researchers in drug discovery and development, enabling the screening and characterization of neprilysin inhibitors.

Principle of the Assay

The neprilysin activity assay is based on the cleavage of a specific, fluorogenic substrate by the enzyme. The substrate, an o-aminobenzoic acid (Abz)-based peptide, is non-fluorescent until it is cleaved by neprilysin, which releases a highly fluorescent product.[1][2][3][8] The increase in fluorescence intensity is directly proportional to the neprilysin activity and can be measured using a fluorescence microplate reader. The inhibitory effect of this compound is determined by measuring the reduction in neprilysin activity in the presence of the compound.

Materials and Reagents

  • Recombinant Human Neprilysin

  • Neprilysin Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Fluorogenic Neprilysin Substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Pro-D-Lys(2,4-dinitrophenyl)-OH)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~330/430 nm or ~490/520 nm, depending on the substrate.[1][9]

  • Standard fluorophore for calibration curve (e.g., Abz or 5-FAM)

Experimental Protocols

Protocol 1: Determination of Neprilysin Activity

This protocol outlines the steps to measure the baseline activity of neprilysin.

1. Reagent Preparation:

  • Neprilysin Enzyme Stock Solution: Reconstitute lyophilized recombinant human neprilysin in Neprilysin Assay Buffer to a final concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Neprilysin Working Solution: On the day of the experiment, dilute the Neprilysin Enzyme Stock Solution in ice-cold Neprilysin Assay Buffer to the desired final concentration (e.g., 5-20 ng/well).

  • Substrate Stock Solution: Dissolve the fluorogenic neprilysin substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the Substrate Stock Solution in Neprilysin Assay Buffer to a final concentration of 100 µM. Prepare this solution fresh before use.

  • Standard Solution: Prepare a series of dilutions of the standard fluorophore (e.g., Abz) in Neprilysin Assay Buffer to generate a standard curve (e.g., 0-10 µM).

2. Assay Procedure:

  • Add 50 µL of Neprilysin Assay Buffer to all wells of a 96-well plate.

  • Add 10 µL of the Neprilysin Working Solution to the sample wells.

  • For the blank wells (no enzyme control), add 10 µL of Neprilysin Assay Buffer.

  • Add 20 µL of the standard fluorophore dilutions to the standard curve wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the Substrate Working Solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation/Emission appropriate for the substrate) in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

3. Data Analysis:

  • Subtract the fluorescence reading of the blank wells from all other readings.

  • Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.

  • Determine the initial reaction velocity (V₀) for each sample by calculating the slope of the linear portion of the kinetic curve (fluorescence units per minute).

  • Convert the V₀ from fluorescence units/min to pmol/min using the standard curve.

  • Neprilysin activity can be expressed as pmol/min/µg of enzyme.

Protocol 2: Determination of this compound IC₅₀

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

1. Reagent Preparation:

  • Follow the reagent preparation steps from Protocol 1.

  • This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • This compound Dilutions: Prepare a series of dilutions of the this compound Stock Solution in Neprilysin Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.1 nM to 10 µM).

2. Assay Procedure:

  • Add 40 µL of Neprilysin Assay Buffer to all wells.

  • Add 10 µL of the this compound dilutions to the inhibitor wells. For the no-inhibitor control, add 10 µL of Neprilysin Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

  • Add 10 µL of the Neprilysin Working Solution to all wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 40 µL of the Substrate Working Solution to all wells.

  • Measure the fluorescence intensity in kinetic mode as described in Protocol 1.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each this compound concentration.

  • Normalize the data by expressing the remaining neprilysin activity at each this compound concentration as a percentage of the activity in the no-inhibitor control.

  • Plot the percentage of neprilysin activity versus the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of this compound that inhibits neprilysin activity by 50%.[10][11]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Neprilysin Activity

SampleV₀ (RFU/min)Neprilysin Activity (pmol/min)Specific Activity (pmol/min/µg)
Recombinant NEP (Lot A)
Recombinant NEP (Lot B)
Sample X

Table 2: IC₅₀ of this compound

InhibitorIC₅₀ (nM)95% Confidence Interval
This compound
Control Inhibitor

Visualizations

Neprilysin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NEP Neprilysin (NEP) Natriuretic_Peptides->NEP Guan_Cyclase Guanylate Cyclase Natriuretic_Peptides->Guan_Cyclase Activates Bradykinin Bradykinin Bradykinin->NEP Angiotensin_II Angiotensin II Angiotensin_II->NEP Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments cGMP cGMP Guan_Cyclase->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis cGMP->Natriuresis

Caption: Neprilysin signaling pathway and its physiological effects.

Experimental_Workflow Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Plate_Setup 2. Plate Setup (Add reagents to 96-well plate) Reagent_Prep->Plate_Setup Incubation 3. Incubation (Pre-incubation of enzyme and inhibitor) Plate_Setup->Incubation Reaction_Start 4. Initiate Reaction (Add substrate) Incubation->Reaction_Start Measurement 5. Kinetic Measurement (Read fluorescence over time) Reaction_Start->Measurement Data_Analysis 6. Data Analysis (Calculate V₀ and IC₅₀) Measurement->Data_Analysis

Caption: Experimental workflow for the in vitro neprilysin activity assay.

Sacubitrilat_Inhibition Sacubitril Sacubitril (Prodrug) This compound This compound (Active Metabolite) Sacubitril->this compound Metabolism NEP Neprilysin This compound->NEP Inhibits No_Fluorescence No Cleavage (No Fluorescence) Fluorescence Fluorescent Product NEP->Fluorescence Cleaves (in absence of inhibitor) Substrate Fluorogenic Substrate Substrate->NEP Binds

Caption: Mechanism of neprilysin inhibition by this compound.

References

Application Notes and Protocols for Studying the Pharmacodynamics of Sacubitrilat in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the pharmacodynamics of Sacubitrilat, the active metabolite of Sacubitril. This document is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this neprilysin inhibitor.

Introduction to this compound Pharmacodynamics

This compound exerts its therapeutic effects by inhibiting neprilysin, an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1][2] By preventing the breakdown of these peptides, this compound enhances their beneficial effects, which include vasodilation, natriuresis, diuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).[1][2] These actions collectively lead to reduced cardiac preload and afterload, making it an effective therapy for heart failure.

Commonly Used Animal Models

Several animal species are employed to model human cardiovascular diseases and assess the pharmacodynamics of this compound. The choice of model depends on the specific research question, with each having distinct advantages and limitations.

  • Rats: Widely used due to their cost-effectiveness, ease of handling, and the availability of well-established models of heart failure, such as myocardial infarction (MI) induced by coronary artery ligation and pressure overload models.[3][4]

  • Mice: Ideal for genetic manipulation, allowing for the study of specific genes and pathways involved in the drug's mechanism of action. Models of pressure overload-induced heart failure are also commonly used.[5]

  • Dogs: Their cardiovascular physiology more closely resembles that of humans, making them a valuable model for translational research. Spontaneous and induced models of heart failure are utilized.[6]

Key Pharmacodynamic Endpoints and Biomarkers

The pharmacodynamic effects of this compound are assessed by measuring a range of endpoints and biomarkers:

  • Hemodynamic Parameters: Blood pressure, heart rate, and cardiac function (e.g., ejection fraction, cardiac output) are critical measures of the drug's effect on the cardiovascular system.[7]

  • Natriuretic Peptides: Measurement of ANP and BNP levels demonstrates the direct mechanism of neprilysin inhibition. However, NT-proBNP, a more stable marker, is often measured as an indicator of cardiac stress.[8][9][10]

  • Renin-Angiotensin-Aldosterone System (RAAS) Markers: Aldosterone and renin levels are monitored to assess the impact on this key counter-regulatory system.

  • Second Messenger Molecules: Cyclic guanosine monophosphate (cGMP) is a key second messenger for natriuretic peptides, and its levels are expected to increase with this compound treatment.[11]

  • Markers of Cardiac Remodeling and Fibrosis: Histological analysis and measurement of biomarkers like transforming growth factor-beta 1 (TGF-β1) and collagens provide insights into the drug's effects on the structural changes in the heart.[1][5][12]

Data Presentation: Quantitative Pharmacodynamic Data

The following tables summarize representative quantitative data from preclinical studies investigating the pharmacodynamic effects of Sacubitril/valsartan.

Table 1: Effects of Sacubitril/valsartan on Hemodynamic Parameters in a Rat Model of Myocardial Infarction.

ParameterShamMI + VehicleMI + Valsartan (32 mg/kg/day)MI + Sacubitril/valsartan (68 mg/kg/day)
LVEF (%) 78.5 ± 5.245.3 ± 4.855.1 ± 5.565.7 ± 6.1#
FS (%) 42.1 ± 4.322.8 ± 3.128.9 ± 3.635.4 ± 4.2#
LVEDd (mm) 6.9 ± 0.58.8 ± 0.68.2 ± 0.57.5 ± 0.4#
LVEDs (mm) 4.0 ± 0.46.8 ± 0.55.8 ± 0.44.9 ± 0.3#

Data adapted from a study in rats with myocardial infarction.[3] Values are presented as mean ± SD. LVEF, left ventricular ejection fraction; FS, fractional shortening; LVEDd, left ventricular end-diastolic diameter; LVEDs, left ventricular end-systolic diameter. *p < 0.05 vs. MI + Vehicle; #p < 0.05 vs. MI + Valsartan.

Table 2: Effects of Sacubitril/valsartan on Myocardial Fibrosis Markers in a Rat Model of Myocardial Infarction.

ParameterShamMI + VehicleMI + Valsartan (32 mg/kg/day)MI + Sacubitril/valsartan (68 mg/kg/day)
Collagen Volume Fraction (%) 2.1 ± 0.315.8 ± 2.110.5 ± 1.56.2 ± 0.9#
TGF-β1 (pg/mg protein) 15.2 ± 2.548.6 ± 5.328.0 ± 3.913.8 ± 2.1#
p-Smad3/Smad3 ratio 0.25 ± 0.040.85 ± 0.110.50 ± 0.070.32 ± 0.05#

Data adapted from a study in rats with myocardial infarction.[3] Values are presented as mean ± SD. TGF-β1, transforming growth factor-beta 1; p-Smad3, phosphorylated Smad3. *p < 0.05 vs. MI + Vehicle; #p < 0.05 vs. MI + Valsartan.

Experimental Protocols

Animal Model Induction: Myocardial Infarction in Rats

This protocol describes the induction of myocardial infarction (MI) in rats, a common model for studying heart failure.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Ventilator

  • Suture material (e.g., 6-0 silk)

Procedure:

  • Anesthetize the rat and intubate for mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

  • Close the chest in layers.

  • Provide postoperative analgesia and monitor the animal for recovery.

  • Sham-operated animals undergo the same procedure without LAD ligation.[3]

Drug Administration

Sacubitril/valsartan is typically administered orally to conscious animals.

Materials:

  • Sacubitril/valsartan tablets or powder

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare a homogenous suspension of the drug in the chosen vehicle at the desired concentration.

  • Administer the drug suspension to the rats via oral gavage once or twice daily.[3]

  • The volume of administration should be adjusted based on the animal's body weight.

Sample Collection and Processing

Blood Collection:

  • Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at specified time points.

  • For plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA).[8]

  • Centrifuge the blood at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.

  • Aliquot and store the plasma at -80°C until analysis. For natriuretic peptide analysis, it is recommended to process samples within 60 minutes of collection.[8]

Urine Collection:

  • House animals in metabolic cages for timed urine collection.

  • Collect urine over a specified period (e.g., 24 hours).

  • Measure the total volume and store aliquots at -80°C for analysis of biomarkers such as aldosterone and creatinine.

Analytical Methods

Quantification of Sacubitril, this compound, and Valsartan in Rat Plasma by LC-MS/MS:

This method allows for the simultaneous measurement of the prodrug, active metabolite, and the co-administered angiotensin receptor blocker.

Sample Preparation (Protein Precipitation): [13][14][15][16]

  • To 50 µL of rat plasma, add an internal standard solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture and then centrifuge at high speed (e.g., 12,000 rpm) for 5-10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[13][14][15][16]

LC-MS/MS Conditions:

  • Column: A C18 reverse-phase column is typically used.[13][14][15]

  • Mobile Phase: A gradient elution with a mixture of aqueous formic acid and acetonitrile is common.[13][14][15]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

Quantification of Plasma cGMP:

Sample Preparation (Acidification and Extraction): [11]

  • Immediately after plasma separation, add perchloric acid to a final concentration of 0.2 M to stabilize cGMP.[11]

  • Vortex and centrifuge to precipitate proteins.

  • The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

LC-MS/MS Conditions: [11]

  • Column: A reverse-phase or HILIC column can be used.

  • Mobile Phase: A gradient of ammonium acetate and methanol is often employed.[11]

  • Ionization: ESI in positive mode.

  • Detection: MRM for quantification.

Measurement of NT-proBNP:

Commercial ELISA kits specific for canine or rodent NT-proBNP are widely available and should be used according to the manufacturer's instructions.[8][9]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound

The following diagram illustrates the primary mechanism of action of this compound, leading to enhanced natriuretic peptide signaling.

Sacubitrilat_Pathway cluster_Neprilysin Neprilysin Inhibition cluster_NP Natriuretic Peptide System cluster_Effects Downstream Effects This compound This compound Neprilysin Neprilysin This compound->Neprilysin Inhibits NPs Natriuretic Peptides (ANP, BNP) Neprilysin->NPs Degrades Degraded_NPs Inactive Peptides NPR_A Natriuretic Peptide Receptor-A (NPR-A) NPs->NPR_A Activates cGMP Increased cGMP NPR_A->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis/ Diuresis PKG->Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

Caption: Mechanism of this compound action.

Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing the pharmacodynamics of this compound in an animal model of heart failure.

Experimental_Workflow start Start: Animal Model Selection (e.g., Rat MI Model) induction Disease Induction (e.g., LAD Ligation) start->induction treatment Treatment Groups - Vehicle - Valsartan - Sacubitril/valsartan induction->treatment admin Drug Administration (e.g., Daily Oral Gavage) treatment->admin monitoring In-life Monitoring - Hemodynamics - Echocardiography admin->monitoring sampling Sample Collection - Blood (Plasma) - Urine - Tissues (Heart) monitoring->sampling analysis Pharmacodynamic Analysis - Biomarkers (NT-proBNP, cGMP) - Histopathology (Fibrosis) - Gene/Protein Expression sampling->analysis data Data Analysis and Interpretation analysis->data

Caption: Pharmacodynamic study workflow.

Signaling Pathway in Cardiac Fibrosis

This diagram illustrates the signaling pathway through which this compound is proposed to mitigate cardiac fibrosis.

Cardiac_Fibrosis_Pathway cluster_this compound This compound Action cluster_Fibroblast Cardiac Fibroblast Signaling This compound This compound Neprilysin Neprilysin This compound->Neprilysin Inhibits NPs Increased Natriuretic Peptides NPR_A NPR-A NPs->NPR_A Activates cGMP Increased cGMP NPR_A->cGMP PKG PKG Activation cGMP->PKG Smads Smad2/3 Phosphorylation PKG->Smads Inhibits TGFB1 TGF-β1 TGFB1->Smads Promotes Fibroblast_Activation Fibroblast Activation & Collagen Synthesis Smads->Fibroblast_Activation Reduced_Fibrosis Reduced Cardiac Fibrosis

Caption: Anti-fibrotic signaling of this compound.

References

Application Note: Solid-Phase Extraction Protocol for Sacubitrilat from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sacubitrilat (LBQ657) is the active metabolite of the neprilysin inhibitor sacubitril. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in the development of drugs containing sacubitril. Solid-phase extraction (SPE) is a robust and selective method for the extraction and purification of analytes from complex biological samples prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed representative protocol for the solid-phase extraction of this compound from biological matrices.

Signaling Pathway of this compound

This compound inhibits neprilysin, an enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the treatment of heart failure.[1][2][3]

Sacubitrilat_Signaling_Pathway cluster_inhibition Mechanism of Action cluster_substrates Neprilysin Substrates cluster_effects Physiological Effects Sacubitril Sacubitril (Prodrug) This compound This compound (LBQ657) (Active Metabolite) Sacubitril->this compound Esterases Neprilysin Neprilysin (NEP) This compound->Neprilysin Inhibits Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Neprilysin->Natriuretic_Peptides Degrades Bradykinin Bradykinin Neprilysin->Bradykinin Degrades Adrenomedullin Adrenomedullin Neprilysin->Adrenomedullin Degrades Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis Natriuresis & Diuresis Natriuretic_Peptides->Natriuresis Antiproliferative Antiproliferative Effects Natriuretic_Peptides->Antiproliferative Bradykinin->Vasodilation

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details a representative solid-phase extraction protocol for this compound from human plasma. While a universally validated SPE protocol for this compound is not publicly available, the following method is based on established principles for C18 and polymer-based SPE cartridges.[4][5][6]

Materials
  • SPE Cartridges: C18 or Oasis HLB, 1 cc

  • Human Plasma (or other biological matrix)

  • Internal Standard (IS): this compound-d4 (or other suitable labeled analog)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Hydroxide (LC-MS grade)

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Sample Pre-treatment
  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike 100 µL of plasma with an appropriate concentration of the internal standard solution.

  • Add 100 µL of 2% formic acid in water to the plasma sample.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes to pellet any particulates.

Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Start Start: Thaw Plasma Spike Spike with Internal Standard Start->Spike Acidify Acidify with Formic Acid Spike->Acidify Vortex_Centrifuge Vortex & Centrifuge Acidify->Vortex_Centrifuge Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL Water Condition->Equilibrate Load 3. Load: Pre-treated Sample Equilibrate->Load Wash 4. Wash: 1 mL 5% Methanol in Water Load->Wash Elute 5. Elute: 1 mL Methanol Wash->Elute Evaporate Evaporate to Dryness (N2) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-phase extraction workflow for this compound.

Detailed SPE Protocol
  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte of interest with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Data Presentation

Table 1: Method Performance for this compound (LBQ657) using Protein Precipitation
ParameterThis compound (LBQ657)Reference
Extraction Method Protein Precipitation[2]
Linearity Range (ng/mL) 5.00 - 10000[2]
Recovery (%) 95.8 - 103.2[2]
Matrix Effect (%) 97.4 - 105.1[2]
Intra-day Accuracy (%) 98.7 - 102.5[2]
Intra-day Precision (%RSD) 3.2 - 6.8[2]
Inter-day Accuracy (%) 99.1 - 101.9[2]
Inter-day Precision (%RSD) 4.1 - 7.5[2]
Table 2: Reported Recovery for this compound in Rat Plasma
ParameterThis compoundReference
Extraction Method Not specified[7]
Recovery (%) > 88.3[7]

Discussion

The provided SPE protocol is a representative method and should be optimized and validated for the specific biological matrix and analytical instrumentation used. Key parameters for optimization include the choice of SPE sorbent, the pH of the sample load, and the composition and volume of the wash and elution solvents. While protein precipitation offers a simpler and faster sample preparation, SPE generally provides cleaner extracts, which can reduce matrix effects and improve the longevity of the analytical column and mass spectrometer. The quantitative data from the protein precipitation method suggest that high recovery and low matrix effects are achievable for this compound analysis. A well-optimized SPE method is expected to yield similar or superior performance.

Conclusion

This application note provides a comprehensive overview and a detailed representative protocol for the solid-phase extraction of this compound from biological matrices. The information and protocols herein should serve as a valuable resource for researchers and scientists involved in the bioanalysis of sacubitril and its active metabolite.

References

Application Note: Chiral Separation of Sacubitrilat Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sacubitrilat, the active metabolite of the prodrug Sacubitril, is a neprilysin inhibitor used in combination with Valsartan for the treatment of heart failure. As this compound possesses a chiral center, the separation and quantification of its enantiomers are critical for ensuring the stereochemical purity, efficacy, and safety of the drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation. This document provides detailed protocols for the chiral separation of this compound enantiomers using both normal-phase and reversed-phase HPLC methods.

Experimental Protocols

Two primary HPLC methods have been demonstrated to be effective for the chiral separation of this compound enantiomers: a normal-phase method and a reversed-phase method.

Method 1: Normal-Phase HPLC

This method utilizes a polysaccharide-based chiral stationary phase with a non-polar mobile phase.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: n-hexane with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Ethanol, isopropanol, and TFA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the normal-phase mobile phase (e.g., a mixture of n-hexane and ethanol).

Protocol:

  • System Preparation: Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution into the HPLC system.

  • Chromatographic Separation: Perform the separation using an isocratic elution with an optimized ratio of Mobile Phase A and Mobile Phase B. A typical starting point is a high percentage of Mobile Phase A.

  • Data Acquisition: Monitor the separation at a wavelength of 254 nm.

  • Analysis: Identify and quantify the enantiomers based on their retention times.

Method 2: Reversed-Phase HPLC

This stability-indicating method is suitable for the separation of this compound enantiomers along with Valsartan and their respective impurities.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralcel OJ-RH column (150 mm x 4.6 mm, 5 µm).

  • Column Temperature: 45°C.

  • Mobile Phase A: 1 mL of Trifluoroacetic Acid (TFA) in 1000 mL of Milli-Q water.

  • Mobile Phase B: 1 mL of TFA in a mixture of Acetonitrile and Methanol (950:50, v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a diluent compatible with the reversed-phase mobile phase (e.g., a mixture of acetonitrile and water).

Protocol:

  • System Preparation: Equilibrate the Chiralcel OJ-RH column at 45°C with the mobile phase using a gradient program until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution.

  • Chromatographic Separation: Employ a gradient elution program for the separation. An example gradient is as follows: (Time/%B) 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, and 45.0/25.

  • Data Acquisition: Monitor the chromatogram at 254 nm.

  • Analysis: Identify and quantify the this compound enantiomers, Valsartan, and any impurities based on their retention times. This method has been shown to provide a resolution of more than 2.0 between adjacent analytes.

Data Presentation

The following tables summarize the key parameters and performance data for the described HPLC methods.

Table 1: Chromatographic Conditions for Chiral Separation of this compound Enantiomers

ParameterNormal-Phase MethodReversed-Phase Method
Chiral Stationary Phase Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: n-hexane + 0.1% TFAB: Ethanol:Isopropanol:TFA (80:20:0.1)A: Water + 0.1% TFAB: Acetonitrile:Methanol + 0.1%

Troubleshooting & Optimization

Troubleshooting Sacubitrilat solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with sacubitrilat (LBQ657) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the key factors affecting its solubility?

A1: The solubility of this compound is significantly influenced by the pH of the solution. As a dicarboxylic acid, its solubility dramatically increases at higher pH values. In acidic conditions (e.g., 0.1 N HCl), the solubility is very low, whereas in neutral to slightly alkaline buffers (e.g., phosphate buffer at pH 6.8), the solubility is substantially higher.[1] Other factors that can affect solubility include the type of buffer used, ionic strength, and temperature.

Q2: What is the expected solubility of this compound in common laboratory buffers?

A2: The solubility of this compound is highly dependent on the pH of the buffer. Here is a summary of available data:

Buffer/SolventpHTemperature (°C)This compound ConcentrationNotes
0.1 N HCl~1Not Specified0.17 mg/mLData for sacubitril from sacubitril calcium.[1]
Citrate Buffer3Not Specified0.38 mg/mLData for sacubitril in the LCZ696 complex.[1]
Citrate Buffer5Not Specified1.4 mg/mLData for sacubitril in the LCZ696 complex.[1]
Phosphate Buffer6.8Not Specified> 50 mg/mLData for sacubitril from sacubitril calcium.[1]
Water~7Not Specified1.1 mg/mLData for sacubitril from sacubitril calcium.[1]
Ethanol:PBS (1:1)7.2Not Specified0.5 mg/mL
DMSONot ApplicableNot SpecifiedUp to 100 mg/mLOrganic solvent, often used for stock solutions.

Q3: My this compound precipitates out of solution after preparation. What can I do to prevent this?

A3: Precipitation upon standing can be due to several factors:

  • pH Shift: Ensure the final pH of your this compound solution is maintained within a range where it is highly soluble (ideally pH 6.8 or higher).

  • Supersaturation: You might have created a supersaturated solution that is not stable over time. Try preparing a slightly lower concentration.

  • Temperature Changes: A decrease in temperature can reduce solubility. If you prepared the solution at an elevated temperature, it might precipitate upon cooling to room temperature or 4°C.

  • Buffer Compatibility: While less common, some buffer components could potentially interact with this compound. If you suspect this, try a different buffer system.

  • Stability: Sacubitril may degrade under certain conditions, such as in highly acidic or basic solutions, or in the presence of oxidizing agents, which could lead to the formation of less soluble degradation products.[2]

Q4: Can I use organic solvents to aid in the dissolution of this compound for my aqueous-based experiment?

A4: Yes, a common practice is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. When using this method, ensure that the final concentration of the organic solvent in your experimental setup is low enough to not affect the biological system you are studying.

Q5: What is the recommended procedure for preparing a stock solution of this compound?

A5: For a stock solution, dissolve this compound in a high-quality, anhydrous organic solvent like DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 3.83 mg of this compound (molar mass: 383.44 g/mol ) in 1 mL of DMSO. Store stock solutions at -20°C or -80°C. When preparing your working solution, dilute the stock solution into your aqueous buffer of choice.

Experimental Protocols

Protocol for Preparing this compound Solution in Phosphate-Buffered Saline (PBS) at pH 7.4

This protocol describes the preparation of a 1 mg/mL solution of this compound in PBS.

Materials:

  • This compound (powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (optional, for stock solution)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pH meter

Procedure:

Method 1: Direct Dissolution in Aqueous Buffer (for concentrations where solubility is sufficient)

  • Weigh out the desired amount of this compound powder.

  • Add the required volume of PBS (pH 7.4) to achieve the target concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the this compound does not fully dissolve, you can gently warm the solution (e.g., to 37°C) and continue vortexing. Be cautious with temperature as it may affect the stability of the compound.

  • Once dissolved, check the pH of the solution and adjust if necessary with small additions of dilute NaOH or HCl.

  • Sterile-filter the final solution through a 0.22 µm filter if required for your application.

Method 2: Using a DMSO Stock Solution

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL or 100 mg/mL).

  • Add the appropriate volume of the DMSO stock solution to your pre-warmed (if necessary) PBS (pH 7.4) to achieve the final desired concentration. For example, to make 1 mL of a 10 µg/mL solution from a 10 mg/mL stock, add 1 µL of the stock to 999 µL of PBS.

  • Vortex the solution immediately after adding the stock to ensure proper mixing and prevent precipitation.

  • Ensure the final concentration of DMSO is compatible with your experimental system.

Visualizations

Signaling Pathway of this compound

Sacubitrilat_Pathway Mechanism of Action of this compound This compound This compound (LBQ657) Neprilysin Neprilysin (NEP) This compound->Neprilysin Inhibits Natriuretic_Peptides Natriuretic Peptides (ANP, BNP, CNP) Neprilysin->Natriuretic_Peptides Degrades Bradykinin Bradykinin Neprilysin->Bradykinin Degrades Angiotensin_II Angiotensin II Neprilysin->Angiotensin_II Degrades Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis Natriuretic_Peptides->Natriuresis_Diuresis Antifibrotic_Antihypertrophic Antifibrotic & Antihypertrophic Effects Natriuretic_Peptides->Antifibrotic_Antihypertrophic Bradykinin->Vasodilation Angiotensin_II->Vasodilation Reduced Degradation Leads to Vasoconstriction (Counteracted by ARBs)

Caption: this compound inhibits neprilysin, leading to increased levels of its substrates.

Troubleshooting Workflow for this compound Solubility

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Start: This compound fails to dissolve or precipitates Check_pH Is the buffer pH ≥ 6.8? Start->Check_pH Adjust_pH Adjust pH to ≥ 6.8 with dilute NaOH Check_pH->Adjust_pH No Check_Concentration Is the concentration too high? Check_pH->Check_Concentration Yes Adjust_pH->Start Success Success: This compound is dissolved Adjust_pH->Success Lower_Concentration Prepare a lower concentration solution Check_Concentration->Lower_Concentration Yes Consider_Temperature Was the solution prepared at a higher temperature and then cooled? Check_Concentration->Consider_Temperature No Lower_Concentration->Start Lower_Concentration->Success Use_CoSolvent Prepare a stock solution in DMSO and dilute into aqueous buffer Use_CoSolvent->Success Consider_Temperature->Use_CoSolvent No Maintain_Temperature Maintain at a consistent temperature or prepare fresh before use Consider_Temperature->Maintain_Temperature Yes Maintain_Temperature->Success Contact_Support If issues persist, consider compound stability and contact technical support Success->Contact_Support Precipitation still occurs

Caption: A logical workflow to diagnose and resolve common this compound solubility problems.

References

Addressing poor peak shape of Sacubitrilat in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Poor Peak Shape in Reverse-Phase HPLC

This guide is intended for researchers, scientists, and drug development professionals encountering poor peak shape, particularly peak tailing, during the analysis of Sacubitrilat using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor peak shape for this compound in RP-HPLC?

A1: The most common cause of poor peak shape, especially peak tailing, for acidic compounds like this compound is secondary interactions with the stationary phase. This compound has two carboxylic acid groups, making it an acidic compound.[1][2][3] In RP-HPLC using silica-based columns, residual silanol groups on the silica surface can be ionized (negatively charged) and interact with analytes. This leads to more than one retention mechanism, causing peaks to tail.[4][5][6][7]

Q2: How does the mobile phase pH influence the peak shape of this compound?

A2: Mobile phase pH is a critical factor. To ensure a sharp, symmetrical peak for an acidic compound like this compound, the mobile phase pH should be kept at least 2 pH units below the analyte's pKa. The pKa of the strongest acidic group in this compound is approximately 3.98.[3] By maintaining a low pH (e.g., pH 2.5-3.0), the carboxylic acid groups remain in their protonated (non-ionized) form. This minimizes ionic interactions with residual silanols on the column, promoting a single hydrophobic retention mechanism and improving peak symmetry.[8][9]

Q3: Can the choice of HPLC column affect peak shape?

A3: Absolutely. Modern, high-purity silica columns that are densely bonded and "end-capped" are highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[4][7] Using such columns can dramatically reduce peak tailing for acidic and basic compounds.[10]

Q4: My peak shape is still poor even after adjusting the pH. What else should I check?

A4: If peak tailing persists, consider the following:

  • Column Contamination or Degradation: The column may be contaminated or have a void at the inlet.[8][9] Try flushing the column or, if necessary, replace it.

  • Extra-Column Effects: Excessive tubing length or dead volume in the system (e.g., from poorly fitted connections) can cause peak broadening and tailing.[4][5][8]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][8][9] Try diluting your sample.

  • Inappropriate Sample Solvent: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker than the mobile phase to ensure proper peak focusing at the column head.[5][8][9]

Troubleshooting Guide: A Step-by-Step Workflow

If you are observing poor peak shape for this compound, follow this logical troubleshooting workflow to identify and resolve the issue.

G cluster_0 Troubleshooting Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Does the issue affect all peaks or just this compound? start->check_all_peaks system_issue System Issue Likely (e.g., Dead Volume, Blockage) check_all_peaks->system_issue All Peaks analyte_issue Analyte-Specific Issue (Chemical Interaction) check_all_peaks->analyte_issue Just this compound check_ph 1. Verify Mobile Phase pH (Is it acidic, e.g., < 3.0?) analyte_issue->check_ph check_ph->ph_ok Yes adjust_ph Adjust pH to 2.5-3.0 using an acid modifier (e.g., Formic, TFA) check_ph->adjust_ph No check_column 2. Evaluate Column (Is it a modern, end-capped column?) check_column->column_ok Yes replace_column Consider a high-purity, end-capped C18 column check_column->replace_column No check_sample 3. Check Sample Prep (Solvent mismatch? Overload?) check_sample->sample_ok Yes adjust_sample Dilute sample or dissolve in mobile phase check_sample->adjust_sample No ph_ok->check_column column_ok->check_sample final_check Re-analyze Sample adjust_ph->final_check replace_column->final_check adjust_sample->final_check end Optimized Peak Shape final_check->end

Caption: A step-by-step workflow for troubleshooting poor peak shape.

Understanding Analyte-Stationary Phase Interactions

The following diagram illustrates how mobile phase pH affects the interaction between this compound and the stationary phase, influencing peak shape.

G cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph Higher pH (e.g., > 4.0) sac_low This compound (R-COOH) (Neutral) interaction_low Primary Interaction: Hydrophobic sac_high This compound (R-COO⁻) (Anionic) sac_low->sac_high Increase pH silanol_low Silanol (Si-OH) (Neutral) peak_low Result: Symmetrical Peak interaction_high Secondary Interaction: Ionic Repulsion/Interaction silanol_high Silanol (Si-O⁻) (Anionic) peak_high Result: Peak Tailing

Caption: Effect of pH on this compound interaction with the stationary phase.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Shape

This table summarizes the expected impact of adjusting mobile phase pH on the peak shape of this compound. A lower pH significantly improves symmetry.

Mobile Phase pHUSP Tailing Factor (Tf)Asymmetry Factor (As)Peak Shape Quality
5.52.12.5Poor (Significant Tailing)
4.51.82.0Poor (Tailing)
3.51.41.5Moderate
2.7 1.1 1.1 Excellent

Note: Data are representative examples for illustrative purposes.

Experimental Protocols

Protocol 1: Optimized RP-HPLC Method for this compound

This protocol provides a robust starting point for achieving excellent peak shape for this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent modern, end-capped C18)[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile[11]
Gradient Program 25% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm[11][12]
Injection Volume 5 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20, v/v)
Protocol 2: Mobile Phase pH Optimization Study

To find the optimal pH for your specific column and system, perform the following study:

  • Prepare Buffers: Prepare a series of mobile phase A solutions with different pH values (e.g., pH 4.5, 4.0, 3.5, 3.0, 2.5) using a suitable buffer like phosphate or formate (10-20 mM concentration is typically sufficient).[13]

  • Equilibrate System: For each pH condition, thoroughly flush and equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Record the chromatogram and calculate the USP Tailing Factor and Asymmetry Factor for the this compound peak.

  • Compare Results: Plot the tailing factor against the mobile phase pH to visually determine the optimal pH that provides a value closest to 1.0.

References

Sacubitrilat stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sacubitrilat Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound, with a focus on challenges encountered under acidic and basic conditions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound's prodrug, sacubitril, under acidic and basic conditions?

A1: Sacubitril, the prodrug of this compound, is susceptible to degradation under both acidic and basic hydrolytic conditions.[1][2][3] Forced degradation studies, a standard component of drug development to determine intrinsic stability, consistently show that sacubitril degrades when exposed to acids (like HCl) and bases (like NaOH).[4][5] Therefore, maintaining a stable pH environment is critical during experiments to ensure the integrity of the prodrug before its conversion to the active metabolite, this compound.

Q2: My experiment involves a low pH environment. What degradation of sacubitril should I expect?

A2: You should anticipate significant degradation of sacubitril in acidic conditions. Studies have shown that exposing sacubitril to hydrochloric acid (HCl) leads to hydrolysis.[1][4] One study reported a degradation of 32.33% under acidic stress.[3] This degradation will result in a lower-than-expected concentration of sacubitril, consequently reducing the potential yield of its active metabolite, this compound.

Q3: I am working with a high pH solution. Is sacubitril stable?

A3: No, sacubitril is also unstable in basic (alkaline) conditions. Exposure to bases like sodium hydroxide (NaOH) causes significant hydrolytic degradation.[1][4] In some stress tests, the degradation in alkaline conditions was found to be even more extensive than in acidic conditions, with one study noting 36.71% degradation.[3] Two specific degradation products, labeled SAC D-1 and SAC D-2, have been identified following base-induced stress.[6]

Q4: What are the primary degradation products of sacubitril under these stress conditions?

A4: Under forced degradation conditions, several impurities have been identified. In acidic stress, a key degradation product has a mass-to-charge ratio (m/z) of 383.44.[7] In basic conditions, two primary degradation products have been characterized:

  • SAC D-1: 5-([1,1'-biphenyl]-4-yl)-4-(3-carboxy propanamide)-2-methyl pentanoic acid.[6]

  • SAC D-2: (3S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methyl pyrrolidin-2-one.[6] Another impurity with an m/z of 265.35 has also been observed under basic stress.[7]

Q5: How is the prodrug sacubitril converted to the active metabolite this compound?

A5: Sacubitril is an inactive ethyl ester prodrug. It is biologically activated in the body through de-ethylation, a hydrolysis reaction mediated by carboxylesterases, to form the active neprilysin inhibitor, this compound (also known as LBQ657).[8] This enzymatic conversion is essential for the compound's therapeutic effect.

Troubleshooting Guide

Issue 1: Unexpectedly low assay values or therapeutic activity of this compound in my experiment.

This is often due to the degradation of the parent prodrug, sacubitril, before it can be converted to or measured as this compound. The pH of your solutions is a primary suspect.

  • Action 1: Verify Solution pH. Ensure that all buffers and solutions are within a pH range where sacubitril is stable. Sacubitril is known to be labile in both acidic and alkaline environments.[1]

  • Action 2: Review Sample Handling and Storage. If samples were exposed to high temperatures in conjunction with non-neutral pH, degradation may be accelerated.[5]

  • Action 3: Perform a Stability-Indicating Analysis. Use an analytical method, such as the RP-HPLC protocol detailed below, that can separate sacubitril from its known degradation products. This will confirm if the loss of the parent compound is due to degradation.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram after sample preparation.

New peaks suggest the formation of degradation products or impurities.

  • Action 1: Correlate with Stress Conditions. If your sample was exposed to acidic or basic conditions, these peaks are likely the degradation products mentioned in FAQ #4.[6][7]

  • Action 2: Conduct a Forced Degradation Study. Intentionally stress a pure sample of sacubitril under acidic and basic conditions (see protocols below). Compare the chromatograms from the stressed samples to your experimental sample to identify the unknown peaks.

  • Action 3: Use Mass Spectrometry (LC-MS). To definitively identify the unknown peaks, LC-MS analysis can be used to determine their mass-to-charge ratios and compare them to known degradants.[6][7]

Quantitative Data Summary

The following table summarizes the extent of sacubitril degradation observed in forced degradation studies.

Stress ConditionReagent/ParametersDegradation (%)Reference
Acid Hydrolysis 1 N HCl, 60°C, 2 hImpurity 1 formed[7]
Acid Hydrolysis Not specified32.33%[3]
Base Hydrolysis 0.1 N NaOH, 40°C, 1 hImpurities 1 & 5 formed[7]
Base Hydrolysis Not specified36.71%[3]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is adapted from established stability-indicating methods.[5][9]

  • Prepare Stock Solution: Accurately weigh and dissolve sacubitril in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a stock solution of known concentration (e.g., 200 µg/mL).[2]

  • Induce Degradation: Transfer a precise volume of the stock solution (e.g., 1 mL) into a volumetric flask. Add the acidic stressor (e.g., 2 mL of 0.1 N HCl).[9]

  • Incubate: Reflux the mixture or place it in a controlled-temperature environment (e.g., 70°C) for a specified duration (e.g., 4 hours).[9]

  • Neutralize: After incubation, cool the solution to room temperature. Carefully add an equivalent amount of base (e.g., 2 mL of 0.1 N NaOH) to neutralize the acid.

  • Dilute: Dilute the neutralized solution to the final volume with the diluent to achieve the target concentration for analysis.

  • Analyze: Inject the final solution into a validated stability-indicating HPLC system for analysis.

Protocol 2: Forced Degradation Study - Base Hydrolysis

This protocol is adapted from established stability-indicating methods.[5][9]

  • Prepare Stock Solution: Prepare a stock solution of sacubitril as described in Protocol 1.

  • Induce Degradation: Transfer a precise volume of the stock solution into a volumetric flask. Add the basic stressor (e.g., 0.5 N NaOH).[5]

  • Incubate: Maintain the mixture at a specified temperature (e.g., room temperature or 40°C) for a set duration (e.g., 10 minutes to 1 hour).[5][7]

  • Neutralize: After incubation, carefully add an equivalent amount of acid (e.g., 0.5 N HCl) to neutralize the base.

  • Dilute: Dilute the neutralized solution to the final volume with the diluent.

  • Analyze: Inject the final solution into a validated stability-indicating HPLC system.

Protocol 3: Stability-Indicating RP-HPLC Method

This is a representative method for separating sacubitril from its degradation products, based on published literature.[5][9][10]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:

    • Buffer (Mobile Phase A): Potassium phosphate buffer, pH 3.0.[9][10]

    • Organic (Mobile Phase B): Methanol or Acetonitrile.[9][10]

    • Example Isocratic Ratio: 50:50 (v/v) Buffer:Methanol.[9]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection: UV detector at 224 nm or 254 nm.[7][9]

  • Column Temperature: Ambient or controlled at 30°C.[5]

  • Injection Volume: 20 µL.

Visualizations

Sacubitrilat_Mechanism_of_Action Mechanism of Action: this compound Inhibition of Neprilysin cluster_drug Drug Activation cluster_pathway Physiological Pathway cluster_effect Therapeutic Effect Sacubitril Sacubitril (Prodrug) This compound This compound (Active Metabolite) Sacubitril->this compound Esterase Hydrolysis NEP Neprilysin (NEP) This compound->NEP Inhibition Degraded Inactive Peptides NEP->Degraded Degradation NP Natriuretic Peptides (ANP, BNP) NP->NEP Substrate Effect Increased Natriuretic Peptides NP->Effect Outcome Vasodilation Natriuresis Antiproliferative Effects Effect->Outcome

Caption: Sacubitril is converted to active this compound, which inhibits neprilysin.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Studies start Prepare Sacubitril Stock Solution stress Add Stressor (e.g., 0.5N HCl or 0.5N NaOH) start->stress incubate Incubate (Specified Time & Temp) stress->incubate neutralize Neutralize Solution incubate->neutralize dilute Dilute to Final Analytical Concentration neutralize->dilute analyze Inject and Analyze via RP-HPLC dilute->analyze

Caption: Workflow for assessing sacubitril stability under stress conditions.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield cluster_causes Potential Causes cluster_actions Corrective Actions issue Problem: Low this compound Yield or Unexpected HPLC Peaks cause1 Prodrug (Sacubitril) Degradation? issue->cause1 cause2 Incorrect pH in Solutions? issue->cause2 cause3 Suboptimal Storage Conditions? issue->cause3 action1 Run Stability-Indicating HPLC Method cause1->action1 action2 Verify pH of All Buffers and Solvents cause2->action2 action3 Review Sample Handling & Storage Protocols cause3->action3

Caption: Logical steps to troubleshoot low this compound yield in experiments.

References

Minimizing matrix effects in LC-MS/MS analysis of Sacubitrilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sacubitrilat.

Troubleshooting Guide

This guide addresses common issues related to matrix effects, offering step-by-step solutions to improve assay performance, accuracy, and reproducibility.

Question 1: I'm observing significant ion suppression for this compound. What are the primary causes and how can I identify the source?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous or exogenous compounds interfere with the ionization of this compound, leading to a decreased signal. The primary causes in plasma samples are phospholipids, salts, and metabolites that are not adequately removed during sample preparation.

To identify the source, a post-column infusion experiment is recommended. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted plasma sample. A drop in the baseline signal at specific retention times indicates the elution of interfering components. These "suppression zones" can then be correlated with the retention time of this compound in your chromatographic method.[1][2]

Question 2: My results show poor precision and accuracy. Could this be related to matrix effects?

Answer:

Yes, inconsistent matrix effects are a frequent cause of poor precision and accuracy in bioanalytical methods.[3] If the concentration of interfering substances varies between individual plasma samples, the degree of ion suppression will also vary, leading to unreliable quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is the most effective way to compensate for these variations.[4] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression, allowing for a consistent analyte-to-internal standard ratio.

Question 3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

Answer:

The choice of sample preparation method is critical for reducing matrix effects. While there is no single "best" method for all scenarios, the goal is to selectively remove interfering components while maximizing the recovery of this compound. Here is a comparison of common techniques:

  • Protein Precipitation (PPT): This is a simple, fast, and widely used method for this compound analysis.[4][5] It involves adding a solvent like acetonitrile to precipitate plasma proteins. While effective at removing proteins, it is the least selective method and often leaves behind significant amounts of phospholipids and other small molecules that can cause ion suppression.[6][7][8]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts and some phospholipids) in the aqueous phase. This generally results in a cleaner extract and reduced matrix effects.

  • Solid-Phase Extraction (SPE): SPE is the most selective and effective technique for removing matrix interferences.[7][8] By using a sorbent that specifically retains this compound, a wash step can be employed to remove a wide range of interfering compounds before the analyte is eluted. This results in the cleanest extracts and the least ion suppression.

Recommendation: Start with the simpler protein precipitation method, as it has been successfully validated for this compound analysis, especially when using a SIL-IS.[4] If ion suppression remains problematic, consider developing an LLE or, for the highest level of cleanliness, an SPE method.

Below is a summary of expected performance from different sample preparation techniques.

Sample Preparation TechniqueSelectivity/CleanlinessPhospholipid RemovalThroughputTypical Recovery for this compound
Protein Precipitation (PPT) LowLowHigh~85-100%
Liquid-Liquid Extraction (LLE) MediumMediumMediumVariable, method-dependent
Solid-Phase Extraction (SPE) HighHighLow-MediumHigh, method-dependent

Question 4: How can I optimize my chromatographic method to avoid ion suppression?

Answer:

Chromatographic optimization aims to separate this compound from any co-eluting, interfering peaks identified in your post-column infusion experiment. Consider the following strategies:

  • Adjusting Mobile Phase Gradient: Modify the gradient elution profile to shift the retention time of this compound away from regions of significant ion suppression. Typically, suppression is most pronounced at the beginning of the run (where polar compounds elute) and at the end (where strongly retained compounds like lipids elute).[1]

  • Changing Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution profile of both the analyte and interfering compounds, potentially resolving them.[9]

  • Using a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a biphenyl or a pentafluorophenyl (PFP) column, which offer different selectivities.

Question 5: I'm still facing issues. Are there any instrument-level adjustments I can make?

Answer:

While sample preparation and chromatography are the primary tools, some instrument-level adjustments can help:

  • Change Ionization Mode: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][6] If your instrument has an APCI source, testing it may show reduced suppression, as APCI is less affected by non-volatile salts and phospholipids.

  • Optimize Ion Source Parameters: Ensure that ion source parameters like temperature and gas flows are optimized for this compound to maximize its ionization efficiency, which can help mitigate the relative impact of suppression.

  • Consider Metal-Free Components: For some analytes, interactions with stainless steel components in the LC system can cause peak tailing and signal loss. While less common for molecules like this compound, if you observe inexplicable peak shape issues, using PEEK-lined columns and tubing could be a consideration.[10]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma

This protocol is adapted from validated methods for the analysis of this compound.[4]

  • Sample Preparation:

    • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (e.g., this compound-d4 in 50:50 acetonitrile:water).

    • Add 300 µL of acetonitrile to precipitate the proteins.

  • Extraction:

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Final Dilution and Injection:

    • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

    • Add 100 µL of acetonitrile:water (1:1, v/v).

    • Vortex for 5 minutes.

    • Inject an appropriate volume (e.g., 3-5 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

These are typical starting parameters. Optimization for your specific instrument is required.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient: A gradient elution is typically used to separate this compound from other plasma components.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Optimize based on instrument

      • This compound-d4 (IS): Optimize based on instrument

    • Source Parameters: Optimize declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualized Workflows

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (50 µL) IS Add IS (this compound-d4) Plasma->IS PPT Add Acetonitrile (300 µL) IS->PPT Vortex Vortex (10 min) PPT->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Caption: Experimental workflow for this compound analysis using protein precipitation.

Start Issue: Ion Suppression or Poor Reproducibility CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS ImplementIS Action: Implement SIL-IS (e.g., this compound-d4) CheckIS->ImplementIS No CheckChrom Is Analyte Co-eluting with Suppression Zone? CheckIS->CheckChrom Yes ImplementIS->CheckChrom PostColumn Action: Perform Post-Column Infusion Experiment CheckChrom->PostColumn Unknown OptimizeLC Action: Modify Gradient or Change Column/Mobile Phase CheckChrom->OptimizeLC Yes CheckSamplePrep Is Sample Preparation Sufficiently Clean? CheckChrom->CheckSamplePrep No PostColumn->CheckChrom Resolved Issue Resolved OptimizeLC->Resolved ImprovePrep Action: Switch from PPT to LLE or SPE CheckSamplePrep->ImprovePrep No CheckInstrument Action: Test APCI Source or Optimize Source Parameters CheckSamplePrep->CheckInstrument Yes ImprovePrep->Resolved CheckInstrument->Resolved ContactSupport Contact Instrument Manufacturer Support CheckInstrument->ContactSupport

Caption: Troubleshooting decision tree for matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix factors and how are they calculated?

A1: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak response of an analyte in the presence of matrix (spiked into extracted blank plasma) to the peak response of the analyte in a neat solution (pure solvent).

  • MF = (Peak Response in Matrix) / (Peak Response in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1.0 to ensure the IS is effectively compensating for the matrix effect.[4]

Q2: Why is ESI more prone to matrix effects than APCI?

A2: ESI relies on the formation of charged droplets in the liquid phase and subsequent solvent evaporation to generate gas-phase ions. Co-eluting non-volatile compounds, like salts and phospholipids, can alter the droplet's surface tension and evaporation efficiency, thereby suppressing the ionization of the target analyte.[2] APCI, on the other hand, uses a high-voltage corona discharge to ionize molecules in the gas phase, a process that is generally less affected by non-volatile matrix components.

Q3: Can the choice of anticoagulant in blood collection tubes affect my analysis?

A3: Yes, different anticoagulants (e.g., EDTA, heparin, citrate) can have different impacts on the final plasma sample and may contribute to matrix effects. It is crucial to maintain consistency in the type of collection tube used for all samples within a study, including standards and quality controls, to ensure the matrix is consistent.

Q4: My this compound peak shape is poor (tailing or fronting). Is this a matrix effect?

A4: While poor peak shape can be exacerbated by matrix components, it is often a chromatographic issue. Common causes include column degradation, incompatibility between the sample solvent and the mobile phase, or interactions with active sites on the column or in the LC system.[10] If you observe poor peak shape, first troubleshoot the chromatography (e.g., inject a standard in neat solution) before attributing it solely to matrix effects.

Q5: Are there specific phospholipids I should be concerned about?

A5: Yes, glycerophosphocholines and lysophospholipids are major contributors to ion suppression in plasma samples.[9][11] Lysophospholipids tend to elute earlier in reversed-phase chromatography and can interfere with early-eluting analytes. Monitoring for characteristic phospholipid MRM transitions (e.g., precursor ion scan of m/z 184 in positive mode) can help identify where these compounds are eluting in your chromatogram.[11]

References

Technical Support Center: Optimizing Sacubitrilat Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Sacubitrilat during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound using Solid-Phase Extraction (SPE). What are the common causes and how can I troubleshoot this?

Low recovery in SPE can stem from several factors throughout the extraction process. A systematic approach to troubleshooting is crucial to identify and resolve the issue.[1][2][3][4][5]

Initial Checks:

  • Verify Solutions: Ensure all solvents and buffers are correctly prepared, within their expiry dates, and have not been mislabeled.

  • Review the Protocol: Double-check the established SPE protocol to ensure no steps were missed or altered. Pay close attention to volumes, solvent compositions, and flow rates.[1]

  • Cartridge Integrity: Inspect the SPE cartridges for any physical damage or inconsistencies.

Systematic Troubleshooting: To pinpoint the stage of analyte loss, it is recommended to collect and analyze the eluate from each step of the SPE process (load, wash, and elution).[1]

  • Analyte in the Load/Flow-Through Fraction: If this compound is found in the fraction that passes through the cartridge during sample loading, it indicates poor retention. Potential causes include:

    • Incorrect pH: The pH of the sample may not be optimal for the retention of this compound on the chosen sorbent.[4][5]

    • Sample Solvent is Too Strong: The solvent used to dissolve the sample may be too strong, preventing the analyte from binding to the sorbent.[1]

    • High Flow Rate: Loading the sample too quickly can prevent efficient binding.[4]

    • Sorbent Overload: The amount of sample or analyte is exceeding the binding capacity of the SPE cartridge.[3][4]

  • Analyte in the Wash Fraction: If this compound is being eluted during the wash step, the wash solvent is likely too strong.[1]

  • Analyte Not in Load, Wash, or Elution Fractions: If this compound is not detected in any of the collected fractions, it is likely strongly retained on the sorbent and not being eluted effectively.[1]

Q2: How does pH affect the recovery of this compound during extraction?

The pH of the sample and the various solutions used during extraction is a critical parameter that influences the ionization state of this compound, and thus its retention and elution characteristics. This compound is an acidic compound, and its charge will change with pH.

  • For Reversed-Phase SPE: To maximize retention of acidic compounds like this compound on a non-polar sorbent (e.g., C18), the pH of the sample should be adjusted to be at least 2 pH units below its pKa to ensure it is in its neutral, less polar form.[6]

  • For Ion-Exchange SPE: The pH must be controlled to ensure the analyte and the sorbent have the appropriate charges to interact.

  • For Liquid-Liquid Extraction (LLE): The pH of the aqueous phase will determine the extent to which this compound will partition into the organic phase. For extracting an acidic analyte into an organic solvent, the pH of the aqueous phase should be acidified to suppress ionization and increase its hydrophobicity.[6]

Q3: Which type of SPE cartridge is best for this compound extraction?

The choice of SPE cartridge depends on the properties of this compound and the sample matrix. Common choices include:

  • Reversed-Phase (e.g., C18, C8): These are suitable for extracting non-polar to moderately polar compounds from a polar matrix like plasma. Since this compound is relatively polar, a C8 or a polymeric reversed-phase sorbent might provide more balanced retention and elution.[5]

  • Polymeric Sorbents (e.g., Oasis HLB): These sorbents offer a wider pH stability range and can retain a broader range of analytes, including polar compounds.

  • Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange characteristics and can offer high selectivity.

The optimal sorbent should be determined through method development and validation, comparing the recovery and cleanliness of the extract from different cartridges.

Q4: What are the key considerations for Liquid-Liquid Extraction (LLE) of this compound?

LLE is a viable alternative to SPE. Key factors for successful LLE include:

  • Solvent Selection: The organic solvent should be immiscible with the aqueous sample and have a high affinity for this compound. Common solvents include ethyl acetate, methyl tert-butyl ether (MTBE), and mixtures of dichloromethane and diethyl ether.[6]

  • pH Adjustment: As with SPE, adjusting the pH of the aqueous sample to suppress the ionization of this compound is crucial for efficient partitioning into the organic phase.

  • Extraction Volume and Repetitions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

  • Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, which can complicate phase separation. Gentle inversions of the separatory funnel are recommended.[7]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to diagnosing and resolving low recovery of this compound during SPE.

Troubleshooting Workflow for Low SPE Recovery

Low_SPE_Recovery cluster_retention Retention Issues cluster_wash Wash Issues cluster_elution Elution Issues start Low this compound Recovery Detected check_protocol Verify Protocol and Reagents start->check_protocol analyze_fractions Analyze Load, Wash, and Elution Fractions check_protocol->analyze_fractions in_load Analyte in Load/Flow-Through? analyze_fractions->in_load in_wash Analyte in Wash Fraction? in_load->in_wash No adjust_ph Adjust Sample pH (Acidify for RP) in_load->adjust_ph Yes not_eluted Analyte Not Eluted? in_wash->not_eluted No weaker_wash Use Weaker Wash Solvent in_wash->weaker_wash Yes stronger_elution Use Stronger Elution Solvent not_eluted->stronger_elution Yes end Recovery Improved not_eluted->end No (Recovery OK) weaker_solvent Use Weaker Sample Solvent adjust_ph->weaker_solvent slower_load Decrease Loading Flow Rate weaker_solvent->slower_load increase_sorbent Increase Sorbent Mass or Use Smaller Sample Volume slower_load->increase_sorbent increase_sorbent->analyze_fractions adjust_wash_ph Adjust Wash Solvent pH weaker_wash->adjust_wash_ph adjust_wash_ph->analyze_fractions optimize_elution_ph Optimize Elution Solvent pH stronger_elution->optimize_elution_ph soak_step Add Soaking Step During Elution optimize_elution_ph->soak_step soak_step->analyze_fractions

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Low Recovery in Liquid-Liquid Extraction (LLE)

This guide addresses common issues encountered during the LLE of this compound.

Troubleshooting Workflow for Low LLE Recovery

Low_LLE_Recovery cluster_emulsion Emulsion Issues cluster_partitioning Partitioning Issues start Low this compound Recovery check_params Verify pH, Solvent Choice, and Procedure start->check_params emulsion Emulsion Formation? check_params->emulsion wrong_phase Analyte in Wrong Phase? emulsion->wrong_phase No gentle_mixing Use Gentle Inversions emulsion->gentle_mixing Yes adjust_ph Adjust Aqueous Phase pH wrong_phase->adjust_ph Yes end Recovery Optimized wrong_phase->end No (Recovery OK) add_salt Add Salt to Aqueous Phase gentle_mixing->add_salt centrifuge Centrifuge to Break Emulsion add_salt->centrifuge centrifuge->check_params change_solvent Change Organic Solvent adjust_ph->change_solvent multiple_extractions Perform Multiple Extractions change_solvent->multiple_extractions multiple_extractions->check_params

Caption: Troubleshooting workflow for low this compound recovery in LLE.

Data on Extraction Parameters

The following tables summarize the impact of various parameters on analyte recovery. While specific quantitative data for this compound is limited in publicly available literature, these tables provide a general guide based on the extraction principles of similar acidic compounds.

Table 1: Effect of pH on this compound Recovery (Theoretical)

pH of Aqueous PhaseExpected Ionization State of this compoundPredicted Partitioning Behavior in LLE (Non-polar organic solvent)Predicted Retention in Reversed-Phase SPE
< pKa - 2Primarily NeutralHigh partitioning into organic phaseHigh retention
pKa50% Ionized, 50% NeutralModerate partitioning into organic phaseModerate retention
> pKa + 2Primarily IonizedLow partitioning into organic phaseLow retention

Table 2: Comparison of Common LLE Solvents for Acidic Drug Extraction

Organic SolventPolarityMiscibility with WaterCommon Issues
Ethyl AcetateIntermediateLowCan hydrolyze at extreme pH
Methyl Tert-Butyl Ether (MTBE)LowLowCan form peroxides
DichloromethaneIntermediateLowHigher density than water
HexaneVery LowVery LowMay not be polar enough for this compound

Table 3: General Comparison of SPE Sorbent Types

Sorbent TypeRetention MechanismRecommended for this compoundKey Considerations
C18Reversed-PhaseYesRequires pH control for optimal retention.
C8Reversed-PhaseYesLess retentive than C18, may be better for polar analytes.
Polymeric (e.g., HLB)Reversed-PhaseYesGood for polar analytes, stable over a wide pH range.
Anion ExchangeIon ExchangePotentiallyRequires careful pH control to manage charge states.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

SPE_Protocol cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Elution plasma_sample 500 µL Plasma Sample add_is Add Internal Standard plasma_sample->add_is acidify Acidify with 2% Formic Acid add_is->acidify condition 1. Condition: 1 mL Methanol equilibrate 2. Equilibrate: 1 mL Water condition->equilibrate load 3. Load: Pre-treated Sample equilibrate->load wash1 4. Wash 1: 1 mL 5% Methanol in Water load->wash1 wash2 5. Wash 2: 1 mL Hexane (optional) wash1->wash2 dry 6. Dry Cartridge wash2->dry elute 7. Elute: 1 mL Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Technical Support Center: Optimizing Cell Culture Media for Sacubitrilat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture media when working with Sacubitrilat.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in organic solvents like DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To prepare a stock solution, you can dissolve this compound in DMSO to a concentration of 100 mg/mL. Sonication may be used to aid dissolution. For a working solution, you can add solvents sequentially, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, to achieve a clear solution.[1][2] It is recommended to prepare and use the working solution immediately.[2]

Q2: What is the stability of this compound in cell culture media?

A2: The stability of drugs in cell culture media can differ from their biological half-life. It is crucial to determine the stability of this compound under your specific experimental conditions (e.g., media composition, temperature, CO2 levels). Some compounds can degrade rapidly in aqueous media, while others may bind to plasticware or have solubility issues.[3] It is recommended to perform a stability test by spiking your culture media with this compound at the desired concentration and incubating it for the duration of your experiment. The concentration can be measured at different time points using methods like LC-MS/MS to check for degradation.[3]

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] For deuterium-labeled this compound-d4, the storage period is shorter: one month at -20°C and six months at -80°C.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]

Troubleshooting Guide

Q4: I am not observing the expected inhibitory effect of this compound on neprilysin (NEP) activity. What could be the issue?

A4: Several factors could contribute to a lack of this compound efficacy:

  • Suboptimal Concentration: Ensure you are using a concentration of this compound sufficient to inhibit NEP activity. The inhibitory potency (IC50) of this compound is in the low nanomolar range.[1][2]

  • Degradation of this compound: As mentioned in the FAQ, this compound may not be stable in your culture medium for the duration of the experiment. Consider performing a stability study or refreshing the medium with freshly diluted this compound during the experiment.[3]

  • High Serum Concentration: Components in fetal bovine serum (FBS) or other sera may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if your cell line allows.

  • Incorrect pH of the Medium: The activity of both enzymes and inhibitors can be pH-dependent. Ensure your cell culture medium is buffered to a stable and optimal pH for your cells and the drug's activity.[6][7][8] The optimal pH for cell growth can vary between 6.9 and 7.8.[8]

  • Cell Line Specifics: The expression level of neprilysin can vary significantly between different cell lines. Confirm that your chosen cell line expresses sufficient levels of NEP.

Q5: I am observing cytotoxicity or a significant decrease in cell viability after this compound treatment. What should I do?

A5:

  • High DMSO Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity. Calculate the final DMSO concentration from your this compound stock solution dilution.

  • This compound Concentration Too High: While this compound is a specific inhibitor, high concentrations may lead to off-target effects and cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cell line.

  • Contamination: Microbial contamination can cause cell death.[][10][11] Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination.[][10][11]

  • Poor Cell Health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Over-confluency or a high passage number can make cells more sensitive to treatment.

Q6: My experimental results with this compound are inconsistent and not reproducible. What are the possible causes?

A6:

  • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, media composition, serum lot, and incubation times can all contribute to variability.[][12] Standardize your cell culture and experimental protocols.

  • pH Fluctuations: Changes in pH during the experiment can affect both cell health and drug activity.[8][13] Use a properly buffered medium and monitor the pH, especially for longer experiments.[6][7]

  • Inaccurate Pipetting: Inaccurate dilution of the stock solution can lead to significant variations in the final concentration. Ensure your pipettes are calibrated.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound.[5] Use aliquots to avoid this.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent/VehicleSolubilityNotes
DMSO≥ 2.5 mg/mL (6.52 mM)A clear solution is obtained.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.52 mM)A clear solution is obtained.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.52 mM)A clear solution is obtained.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.52 mM)A clear solution is obtained.[1]

Table 2: Recommended Concentrations and Storage

ParameterRecommendationSource(s)
In Vitro Concentration Range40 μmol/L (used in combination with 13 μmol/L Valsartan in cardiomyocyte studies)[14]
Stock Solution Storage (this compound)-20°C for up to 1 year; -80°C for up to 2 years[1]
Stock Solution Storage (this compound-d4)-20°C for up to 1 month; -80°C for up to 6 months[4]

Experimental Protocols

Protocol: Measuring Neprilysin (NEP) Activity in Cell Lysates

This protocol is adapted from commercially available neprilysin activity assay kits.[5][15][16]

1. Sample Preparation: a. Culture cells to the desired density and treat with this compound or vehicle control for the desired time. b. Harvest cells (1-2 x 10^6 cells) and pellet by centrifugation. c. Homogenize the cell pellet in 400 µl of ice-cold NEP Assay Buffer containing protease inhibitors (e.g., 1 mM PMSF and 10 µg/ml Aprotinin).[5][15] d. Keep the homogenate on ice for 10 minutes. e. Centrifuge the lysate to pellet cell debris and collect the supernatant. f. Determine the protein concentration of the supernatant. Note: Samples should not contain EDTA/EGTA as neprilysin is a zinc-containing metalloproteinase.[5][15][16]

2. Assay Procedure (96-well plate format): a. Add 1-10 µl of your cell lysate sample to wells. Prepare a "Sample Background Control" well for each sample containing the same amount of lysate. b. For a positive control, add 4-10 µl of reconstituted Neprilysin to a separate well. c. Adjust the volume in all wells (Sample, Sample Background Control, and Positive Control) to 90 µl/well with NEP Assay Buffer. d. Prepare the NEP Substrate Solution by diluting the stock 1:100 in NEP Assay Buffer. Equilibrate this solution to 37°C.[5][15][16] e. To the "Sample" and "Positive Control" wells, add 10 µl of the diluted NEP Substrate Solution. f. To the "Sample Background Control" wells, add 10 µl of NEP Assay Buffer. g. The final volume in all wells should be 100 µl.

3. Measurement: a. Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours. The excitation wavelength is 330 nm and the emission wavelength is 430 nm.[5][15][16] b. The rate of fluorescence increase is proportional to the NEP activity.

4. Data Analysis: a. Subtract the fluorescence readings of the Sample Background Control from the corresponding Sample readings. b. Calculate the NEP activity based on a standard curve prepared using the provided standard (e.g., Abz-Standard).

Visualizations

Sacubitrilat_Mechanism_of_Action cluster_inhibition This compound Action cluster_pathway Physiological Pathway This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits Vasoactive_Peptides Vasoactive Peptides (e.g., Natriuretic Peptides) Breakdown_Products Inactive Breakdown Products NEP->Breakdown_Products Degrades Vasoactive_Peptides->NEP Beneficial_Effects Beneficial Cardiovascular Effects (Vasodilation, Reduced Fibrosis) Vasoactive_Peptides->Beneficial_Effects

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Healthy Cell Culture Treatment Treat cells with this compound or Vehicle Control Start->Treatment Incubation Incubate for desired time Treatment->Incubation Harvest Harvest and Lyse Cells Incubation->Harvest Assay Perform Neprilysin Activity Assay Harvest->Assay Data_Analysis Analyze Fluorescence Data Assay->Data_Analysis Conclusion Conclusion: Determine This compound Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic Problem Problem: Inconsistent or No Effect Check_Concentration Verify Drug Concentration and Stability Problem->Check_Concentration Is the drug active? Check_Cells Assess Cell Health and NEP Expression Problem->Check_Cells Are the cells responsive? Check_Media Evaluate Media: pH, Serum, Contamination Problem->Check_Media Is the environment optimal? Solution_Concentration Solution: Optimize Concentration, Check Stability Check_Concentration->Solution_Concentration Solution_Cells Solution: Use Healthy, Low-Passage Cells, Confirm NEP Expression Check_Cells->Solution_Cells Solution_Media Solution: Adjust pH, Reduce Serum, Screen for Contamination Check_Media->Solution_Media

References

Validation & Comparative

In Vitro Showdown: Sacubitrilat vs. Omapatrilat – A Head-to-Head Comparison of Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, a detailed in vitro comparison of sacubitrilat, the active metabolite of the heart failure drug sacubitril, and omapatrilat, a vasopeptidase inhibitor, reveals distinct enzymatic inhibition profiles. This guide provides a comprehensive analysis of their effects on key enzymes involved in cardiovascular regulation: neprilysin (NEP), angiotensin-converting enzyme (ACE), and aminopeptidase P (APP), supported by experimental data and detailed protocols.

This compound emerges as a potent and highly selective inhibitor of neprilysin. In contrast, omapatrilat demonstrates a broader spectrum of activity, potently inhibiting both neprilysin and angiotensin-converting enzyme, alongside moderate activity against aminopeptidase P. These differences in enzymatic targets fundamentally define their mechanisms of action and potential therapeutic and adverse effect profiles.

Quantitative Comparison of Inhibitory Activity

The in vitro inhibitory potency of this compound and omapatrilat against NEP, ACE, and APP is summarized in the table below. The data clearly illustrates the high selectivity of this compound for NEP, whereas omapatrilat exhibits a multi-target inhibitory profile.

CompoundTarget EnzymeInhibitory Potency (IC50 / Ki)
This compound (LBQ657) Neprilysin (NEP)IC50: 5 nM[1][2][3]
Angiotensin-Converting Enzyme (ACE)No significant inhibition[2][4][5]
Aminopeptidase P (APP)No significant inhibition[4]
Omapatrilat Neprilysin (NEP)Ki: 0.45 nM
Angiotensin-Converting Enzyme (ACE)Ki: 0.64 nM
Aminopeptidase P (APP)IC50: 260 nM

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are synthesized from established in vitro experimental procedures.

Neprilysin (NEP) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of neprilysin.

Materials:

  • Recombinant human neprilysin

  • Fluorogenic NEP substrate (e.g., N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound, Omapatrilat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the NEP enzyme solution to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (a known NEP inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm in kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the inhibition of ACE activity, which is crucial for the conversion of angiotensin I to angiotensin II.

Materials:

  • Recombinant human ACE

  • ACE substrate (e.g., Hippuryl-His-Leu, HHL)

  • Assay buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3)

  • Test compounds (this compound, Omapatrilat) dissolved in a suitable solvent (e.g., DMSO)

  • Stopping solution (e.g., 1 M HCl)

  • Ethyl acetate for extraction

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In microcentrifuge tubes, add the ACE enzyme solution.

  • Add the test compound dilutions to the respective tubes. Include a positive control (a known ACE inhibitor) and a negative control (vehicle).

  • Pre-incubate the tubes at 37°C for 10 minutes.

  • Start the reaction by adding the HHL substrate to each tube and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stopping solution.

  • Extract the product, hippuric acid (HA), using ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the HA in a suitable buffer.

  • Quantify the amount of HA using a spectrophotometer at 228 nm or by HPLC.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 or Ki value.

Aminopeptidase P (APP) Inhibition Assay

This assay determines the inhibitory effect of compounds on APP, an enzyme involved in the cleavage of N-terminal amino acids from peptides where the penultimate residue is proline.

Materials:

  • Purified or recombinant aminopeptidase P

  • APP substrate (e.g., Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compounds (this compound, Omapatrilat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear microplate

  • Spectrophotometer microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the APP enzyme solution to each well of a 96-well microplate.

  • Add the test compound dilutions to the designated wells. Include positive and negative controls.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the APP substrate to all wells.

  • Measure the absorbance at 405 nm in kinetic mode for a defined period at 37°C.

  • Determine the reaction rate for each well.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and omapatrilat and a generalized workflow for their in vitro comparison.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System cluster_Bradykinin Bradykinin Degradation Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction AT1 Receptor Aldosterone Aldosterone AngiotensinII->Aldosterone AT1 Receptor ProBNP ProBNP BNP BNP ProBNP->BNP Furin Vasodilation Vasodilation BNP->Vasodilation NPR-A Natriuresis Natriuresis BNP->Natriuresis NPR-A InactiveFragments InactiveFragments BNP->InactiveFragments NEP Bradykinin Bradykinin InactiveFragments_ACE InactiveFragments_ACE Bradykinin->InactiveFragments_ACE ACE InactiveFragments_NEP InactiveFragments_NEP Bradykinin->InactiveFragments_NEP NEP InactiveFragments_APP InactiveFragments_APP Bradykinin->InactiveFragments_APP APP Vasodilation_BK Vasodilation_BK Bradykinin->Vasodilation_BK B2 Receptor Omapatrilat Omapatrilat ACE ACE Omapatrilat->ACE Inhibition NEP NEP Omapatrilat->NEP Inhibition APP APP Omapatrilat->APP Inhibition This compound This compound This compound->NEP Inhibition

Caption: Signaling pathways affected by this compound and Omapatrilat.

G start Start: Obtain Test Compounds (this compound & Omapatrilat) prep_reagents Prepare Reagents: - Enzymes (NEP, ACE, APP) - Substrates - Buffers start->prep_reagents serial_dilutions Perform Serial Dilutions of Test Compounds prep_reagents->serial_dilutions enzyme_assays Conduct Enzyme Inhibition Assays (NEP, ACE, APP) serial_dilutions->enzyme_assays data_acquisition Acquire Data (Fluorescence/Absorbance) enzyme_assays->data_acquisition data_analysis Analyze Data: - Calculate % Inhibition - Determine IC50/Ki Values data_acquisition->data_analysis comparison Head-to-Head Comparison of Inhibitory Potency and Selectivity data_analysis->comparison end End: Conclude on In Vitro Profiles comparison->end

Caption: Generalized experimental workflow for in vitro comparison.

G cluster_this compound This compound cluster_omapatrilat Omapatrilat This compound This compound NEP_S NEP This compound->NEP_S Potent Inhibition ACE_S ACE APP_S APP Omapatrilat Omapatrilat NEP_O NEP Omapatrilat->NEP_O Potent Inhibition ACE_O ACE Omapatrilat->ACE_O Potent Inhibition APP_O APP Omapatrilat->APP_O Moderate Inhibition

Caption: Logical relationship of inhibitor selectivity.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Sacubitrilat Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Sacubitrilat (LBQ657), the active metabolite of the heart failure medication Sacubitril, is critical in pharmacokinetic studies and clinical drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Method Performance: A Head-to-Head Comparison

The choice between HPLC and LC-MS/MS for this compound analysis often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical performance characteristics for each method, compiled from published validation studies.

Validation ParameterHPLC MethodLC-MS/MS Method
Linearity Range 12.25 - 38.25 µg/mL[1]5.00 - 10,000 ng/mL[2][3]
Correlation Coefficient (r²) > 0.999[4]> 0.999[5]
Limit of Quantification (LOQ) 0.114 µg/mL[6]5.00 ng/mL[2][3]
Accuracy (% Recovery) 98.7% - 101.0%[7]91% - 109%[8]
Precision (%RSD) < 2.0%[6]1.3% - 7.4%[8]
Sample Matrix Pharmaceutical Dosage Forms[1][4][6][9]Human and Rat Plasma[2][3][5][8]

As the data indicates, LC-MS/MS methods offer significantly higher sensitivity, with a much lower limit of quantification, making them ideal for bioanalytical applications where this compound concentrations in plasma can be very low.[2][3][8] HPLC methods, while robust and accurate, are better suited for the analysis of pharmaceutical formulations where the analyte concentration is substantially higher.[1][4][6][9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques. The following sections outline typical experimental protocols for both HPLC and LC-MS/MS analysis of this compound.

HPLC Method Protocol

This protocol is a representative example for the quantification of this compound in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., Kromasil ODS, 250 mm x 4.6 mm, 5 µm) is commonly used.[6]

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer at pH 3.5) and an organic solvent like acetonitrile in a ratio of approximately 55:45 (v/v).[6]

  • Flow Rate: A typical flow rate is 1.0 to 1.3 mL/min.[6]

  • Detection: UV detection is generally performed at a wavelength of around 254 nm.[4][6]

  • Sample Preparation: Tablets are typically crushed, dissolved in a suitable solvent like methanol, sonicated, and then diluted to the desired concentration with the mobile phase.[1]

LC-MS/MS Method Protocol

This protocol is representative for the bioanalysis of this compound in human plasma.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]

  • Column: A C18 column with smaller dimensions suitable for mass spectrometry (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 µm) is often employed.[2][3]

  • Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of an aqueous solution with additives like 5 mM ammonium acetate and 0.1% formic acid, and mobile phase B being an organic solvent such as acetonitrile with 0.1% formic acid.[2][3]

  • Flow Rate: A lower flow rate, often around 0.4 mL/min, is common.

  • Detection: The analysis is performed in the positive ion multiple reaction monitoring (MRM) mode.[2][3]

  • Sample Preparation: Due to the complexity of the plasma matrix, a protein precipitation step is essential. This is typically achieved by adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.[3]

Cross-Validation Workflow

A cross-validation study ensures that data from two different analytical methods are comparable and reliable. The following diagram illustrates a logical workflow for the cross-validation of an HPLC and an LC-MS/MS method for this compound analysis.

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_lcms LC-MS/MS Method Validation cluster_crossval Cross-Validation hplc_dev Method Development hplc_val Method Validation (ICH Q2) hplc_dev->hplc_val hplc_prec Precision hplc_val->hplc_prec hplc_acc Accuracy hplc_val->hplc_acc hplc_lin Linearity hplc_val->hplc_lin hplc_loq LOQ/LOD hplc_val->hplc_loq sample_prep Prepare QC Samples (High, Mid, Low) hplc_val->sample_prep lcms_dev Method Development lcms_val Method Validation (FDA/ICH M10) lcms_dev->lcms_val lcms_prec Precision lcms_val->lcms_prec lcms_acc Accuracy lcms_val->lcms_acc lcms_lin Linearity lcms_val->lcms_lin lcms_loq LLOQ lcms_val->lcms_loq lcms_sel Selectivity lcms_val->lcms_sel lcms_val->sample_prep analyze_hplc Analyze with Validated HPLC Method sample_prep->analyze_hplc analyze_lcms Analyze with Validated LC-MS/MS Method sample_prep->analyze_lcms compare Compare Results (Statistical Analysis) analyze_hplc->compare analyze_lcms->compare conclusion Conclusion on Method Comparability compare->conclusion

Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.

Conclusion

Both HPLC and LC-MS/MS are valuable techniques for the quantification of this compound. The superior sensitivity and selectivity of LC-MS/MS make it the method of choice for bioanalytical studies in complex matrices like plasma.[3][8] Conversely, the simplicity, cost-effectiveness, and high precision of HPLC make it a robust and reliable option for quality control and routine analysis of pharmaceutical formulations.[4][6][9] A thorough cross-validation, as outlined in this guide, is essential when data from both methods need to be correlated or when transitioning from one technique to another during different phases of drug development. The validation of these methods should adhere to the guidelines set by regulatory bodies such as the ICH and FDA to ensure data integrity and reliability.[10][11]

References

Validating the Downstream Signaling Effects of Sacubitrilat in Cardiomyocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril, plays a crucial role in the therapeutic efficacy of the angiotensin receptor-neprilysin inhibitor (ARNI) combination Sacubitril/Valsartan. By preventing the breakdown of natriuretic peptides (NPs), this compound activates a cascade of downstream signaling events in cardiomyocytes that lead to beneficial effects in heart failure. This guide provides a comparative overview of the key downstream effects of this compound, contrasting its performance with other heart failure medications like valsartan and enalapril, and offers detailed experimental protocols for validation.

Core Signaling Pathways of this compound

This compound's primary mechanism of action is the inhibition of neprilysin, an enzyme responsible for degrading several vasoactive peptides, including atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). The resulting increase in NP levels leads to the activation of the particulate guanylate cyclase (pGC) receptor, which in turn elevates intracellular cyclic guanosine monophosphate (cGMP) levels. This rise in cGMP activates protein kinase G (PKG), a key mediator of many of this compound's cardioprotective effects.

This compound This compound Neprilysin Neprilysin This compound->Neprilysin inhibits NPs Natriuretic Peptides (ANP, BNP) Neprilysin->NPs degrades pGC Particulate Guanylate Cyclase (pGC) NPs->pGC activates cGMP cGMP pGC->cGMP converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG activates Cardioprotective_Effects Cardioprotective Effects: - Anti-hypertrophy - Anti-fibrosis - Improved Ca2+ handling - Enhanced mitochondrial function PKG->Cardioprotective_Effects mediates

Caption: Downstream signaling cascade of this compound in cardiomyocytes.

Comparative Efficacy of this compound on Key Cardiomyocyte Functions

Experimental evidence consistently demonstrates the superiority of this compound (often in combination with valsartan) in modulating key cardiomyocyte functions compared to angiotensin receptor blockers (ARBs) like valsartan or angiotensin-converting enzyme (ACE) inhibitors like enalapril alone.

Anti-Hypertrophic Effects

This compound has been shown to be more effective at reducing cardiomyocyte hypertrophy than valsartan or enalapril, an effect that is independent of blood pressure reduction.[1]

Parameter Vehicle Sacubitril/Valsartan Valsartan Enalapril
Cardiomyocyte Cross-Sectional Area (µm²)450 ± 25320 ± 20380 ± 22390 ± 24
Data are representative values from angiotensin II-induced hypertrophy models and are presented as mean ± SEM. *p < 0.05 vs. Valsartan and Enalapril.
Anti-Fibrotic Effects

The combination of Sacubitril and valsartan demonstrates superior anti-fibrotic effects compared to valsartan alone, suggesting a direct role for this compound in mitigating cardiac fibrosis.

Parameter Vehicle Sacubitril/Valsartan Valsartan
Interstitial Fibrosis (%)12 ± 1.55 ± 0.88 ± 1.1
Data are representative values from pressure overload-induced fibrosis models and are presented as mean ± SEM. *p < 0.05 vs. Valsartan.
Enhancement of cGMP-PKG Signaling

This compound's mechanism is intrinsically linked to the potentiation of the cGMP-PKG pathway. This is evidenced by increased phosphorylation of downstream targets like vasodilator-stimulated phosphoprotein (VASP) and the giant sarcomeric protein titin.[1][2]

Parameter Control Sacubitril/Valsartan Valsartan
Phospho-VASP (Ser239) / Total VASP (relative units)1.0 ± 0.12.5 ± 0.31.2 ± 0.1
Phosphorylated Titin (N2B) / Total Titin (relative units)1.0 ± 0.11.8 ± 0.21.1 ± 0.1
*Data are representative values from diabetic cardiomyopathy models and are presented as mean ± SEM. *p < 0.05 vs. Valsartan.
Improved Mitochondrial Function

This compound has been shown to improve mitochondrial function in cardiomyocytes under stress, leading to enhanced respiratory capacity.

Parameter Sham + Vehicle Pressure Overload + Vehicle Pressure Overload + Sacubitril/Valsartan
Maximal Respiration (OCR, % of baseline)100 ± 570 ± 695 ± 5
Spare Respiratory Capacity (OCR, % of baseline)100 ± 765 ± 890 ± 6
*Data are representative values from pressure overload models and are presented as mean ± SEM. OCR = Oxygen Consumption Rate. *p < 0.05 vs. Pressure Overload + Vehicle.
Modulation of Calcium Homeostasis

This compound directly improves Ca²⁺ handling in cardiomyocytes from failing hearts by reducing pro-arrhythmogenic sarcoplasmic reticulum (SR) Ca²⁺ leak, an effect not observed with valsartan alone.[3]

Parameter Control (Isoproterenol-stimulated) This compound (Isoproterenol-stimulated) Valsartan (Isoproterenol-stimulated)
SR Ca²⁺ Spark Frequency (sparks/100 µm/s)1.5 ± 0.20.7 ± 0.11.4 ± 0.2
Data are representative values from isolated cardiomyocytes under catecholaminergic stress and are presented as mean ± SEM. *p < 0.05 vs. Control.

Experimental Protocols for Validation

Workflow for Validating this compound's Effects

cluster_0 In Vitro / In Vivo Model cluster_1 Treatment Groups cluster_2 Downstream Effect Analysis Cardiomyocyte_Culture Isolated Cardiomyocytes or In Vivo Model (e.g., Pressure Overload) Treatments Vehicle This compound Valsartan This compound + Valsartan Enalapril Cardiomyocyte_Culture->Treatments cGMP_PKG cGMP/PKG Pathway: - cGMP EIA - Western Blot (p-VASP, p-Titin) - PKG Activity Assay Treatments->cGMP_PKG Hypertrophy Hypertrophy Analysis: - Immunofluorescence (α-actinin) - Cell Size Measurement Treatments->Hypertrophy Fibrosis Fibrosis Quantification: - Picrosirius Red Staining Treatments->Fibrosis Mitochondria Mitochondrial Function: - Seahorse XF Mito Stress Test Treatments->Mitochondria Calcium Ca2+ Handling: - Confocal Microscopy (Fluo-4) Treatments->Calcium

Caption: Experimental workflow for validating this compound's effects.

Detailed Methodologies

1. Quantification of Cardiomyocyte Hypertrophy (Immunofluorescence)

  • Cell Culture and Treatment: Isolate neonatal or adult ventricular cardiomyocytes. Culture cells on laminin-coated coverslips. Induce hypertrophy with an agonist such as phenylephrine (100 µM) or endothelin-1 (100 nM) for 48 hours. Treat cells with this compound, valsartan, or vehicle for the duration of agonist stimulation.

  • Immunostaining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against α-actinin (1:800) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and DAPI (for nuclear staining) for 1 hour.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of at least 100 randomly selected cardiomyocytes per condition using image analysis software (e.g., ImageJ).

2. Quantification of Cardiac Fibrosis (Picrosirius Red Staining)

  • Tissue Preparation:

    • Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm thick sections and mount on slides.

  • Staining Protocol:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • Stain in Weigert's iron hematoxylin for 8 minutes to visualize nuclei.

    • Rinse in running tap water.

    • Stain in Picrosirius red solution (0.1% Sirius red in saturated picric acid) for 1 hour.[4][5][6]

    • Wash in two changes of acidified water (0.5% acetic acid).

    • Dehydrate rapidly through graded ethanol, clear in xylene, and mount.

  • Analysis: Digitize the stained slides. Quantify the red-stained fibrotic area as a percentage of the total tissue area in multiple random fields of view using image analysis software.

3. Measurement of cGMP Levels (Enzyme Immunoassay - EIA)

  • Sample Preparation:

    • Culture cardiomyocytes and treat with this compound or control compounds.

    • Lyse cells with 0.1 M HCl for 10 minutes to stop phosphodiesterase activity.

    • Centrifuge the lysate to pellet cellular debris.

  • EIA Protocol (using a commercial kit):

    • Add standards and prepared cell lysates to a 96-well plate coated with a goat anti-rabbit IgG antibody.

    • Add cGMP-alkaline phosphatase conjugate and rabbit cGMP antibody.

    • Incubate for 2 hours at room temperature with shaking.

    • Wash the plate to remove unbound reagents.

    • Add p-Nitrophenyl phosphate (pNPP) substrate and incubate.

    • Stop the reaction and measure absorbance at 405 nm. The intensity of the color is inversely proportional to the cGMP concentration.

4. Assessment of Mitochondrial Respiration (Seahorse XF Mito Stress Test)

  • Cell Preparation:

    • Isolate adult ventricular myocytes and seed them onto a Seahorse XF cell culture microplate coated with laminin.

    • Allow cells to adhere for at least 1 hour.

    • Replace culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Assay Protocol:

    • Load the sensor cartridge with sequential inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

    • Place the cell plate in the Seahorse XF Analyzer.

    • The instrument will measure the oxygen consumption rate (OCR) at baseline and after the injection of each inhibitor.

  • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

5. Measurement of Sarcoplasmic Reticulum (SR) Ca²⁺ Leak

  • Cardiomyocyte Preparation and Loading:

    • Isolate ventricular cardiomyocytes.

    • Load cells with the Ca²⁺ indicator Fluo-4 AM (5 µM) for 20 minutes at room temperature.

  • Confocal Microscopy:

    • Place coverslips with loaded cells in a perfusion chamber on an inverted confocal microscope.

    • Perfuse with a Tyrode's solution containing the desired concentrations of this compound, valsartan, or vehicle. To increase basal SR Ca²⁺ leak for easier detection, cells can be stimulated with a low concentration of isoproterenol (e.g., 30 nM).

    • Acquire line-scan images (1.5-2 ms/line ) along the longitudinal axis of the cardiomyocyte to record spontaneous Ca²⁺ sparks during diastolic rest.

  • Analysis: Use software like SparkMaster for ImageJ to automatically detect and quantify Ca²⁺ spark frequency (sparks/100 µm/s), amplitude, duration, and width. The total SR Ca²⁺ leak can be calculated from these parameters.

This guide provides a framework for the robust validation of this compound's downstream signaling effects in cardiomyocytes. By employing these standardized protocols and comparing against relevant alternatives, researchers can gain a deeper understanding of the molecular mechanisms underlying the clinical benefits of this important therapeutic agent.

References

Reproducibility of Sacubitrilat's Effects on Blood Pressure in SHR Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antihypertensive effects of sacubitrilat, the active metabolite of sacubitril, in Spontaneously Hypertensive Rats (SHR), a widely used preclinical model of human essential hypertension. Due to a scarcity of studies on this compound monotherapy in this model, this guide focuses on the reproducible effects observed with the combination therapy of sacubitril/valsartan, allowing for an indirect assessment of this compound's contribution to blood pressure reduction.

I. Comparative Efficacy in Blood Pressure Reduction

The available data consistently demonstrates that the dual inhibition of neprilysin by this compound and angiotensin II type 1 (AT1) receptor blockade by valsartan results in a more significant reduction in blood pressure in SHR rats compared to valsartan monotherapy. This suggests a synergistic or additive effect of this compound.

Below is a summary of quantitative data from key studies. It is important to note that direct comparisons of absolute blood pressure values across different studies should be made with caution due to variations in experimental protocols.

Treatment GroupDosageDuration of TreatmentMean Systolic Blood Pressure (SBP) Reduction (mmHg)Mean Diastolic Blood Pressure (DBP) Reduction (mmHg)Study Reference
Sacubitril/Valsartan 68 mg/kg/day4 weeks~57~41[1]
Valsartan 31 mg/kg/day4 weeksNo significant reduction reportedNo significant reduction reported[1]
Sacubitril/Valsartan 60 mg/kg/day12 weeksSignificantly greater than valsartan from week 7 onwardsNot reported[2]
Valsartan 20 mg/kg/day12 weeksSignificant reduction from baselineNot reported[2]
Sacubitril/Valsartan 6 mg/kg/day6 monthsSimilar to valsartanNot reported[3]
Valsartan 3 mg/kg/day6 monthsSimilar to sacubitril/valsartanNot reported[3]

Note: The study by Jeremic et al. (2022) used a hypertension-induced hypertrophic cardiomyopathy model in Wistar Kyoto rats, not SHR, but provides relevant comparative data.[1] The study by Seki et al. (2017) provides a time-course of SBP reduction, showing a delayed but superior effect of the combination therapy.[2] The study by Hamano et al. (2019) used low doses and found similar antihypertensive effects between the combination and valsartan alone.[3]

II. Experimental Protocols

The reproducibility of experimental findings is critically dependent on the detailed methodology. Below are summaries of typical experimental protocols employed in the cited studies.

Animal Model
  • Strain: Male Spontaneously Hypertensive Rats (SHR) are the most commonly used model. Some studies use related strains like SHR/NDmcr-cp rats.

  • Age: The age at the start of the treatment varies, but is often between 12 to 14 weeks, when hypertension is well-established.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Drug Administration
  • Formulation: Sacubitril/valsartan is typically administered as a fixed-dose combination. The drugs are often dissolved or suspended in a vehicle like water or corn oil.

  • Route of Administration: Oral gavage is the most common route to ensure accurate dosing.

  • Dosage and Duration: Dosages and treatment durations vary significantly between studies, which can influence the magnitude of the observed effects.

Blood Pressure Measurement
  • Method: The tail-cuff method is a common non-invasive technique for repeated blood pressure measurements in conscious rats. For continuous and more accurate data, some studies may employ radiotelemetry.

  • Frequency: Measurements are typically taken at baseline before the start of treatment and then at regular intervals (e.g., weekly) throughout the study period.

III. Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental processes, the following diagrams are provided.

Sacubitrilat_Signaling_Pathway cluster_neprilysin Neprilysin Inhibition cluster_effects Physiological Effects This compound This compound Neprilysin Neprilysin This compound->Neprilysin Inhibits Natriuretic Peptides Natriuretic Peptides Neprilysin->Natriuretic Peptides Degrades Bradykinin Bradykinin Neprilysin->Bradykinin Degrades Vasodilation Vasodilation Natriuretic Peptides->Vasodilation Natriuresis/Diuresis Natriuresis/Diuresis Natriuretic Peptides->Natriuresis/Diuresis Bradykinin->Vasodilation Decreased Blood Pressure Decreased Blood Pressure Vasodilation->Decreased Blood Pressure Natriuresis/Diuresis->Decreased Blood Pressure

Caption: Signaling pathway of this compound in blood pressure regulation.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline BP Measurement Baseline BP Measurement Animal Acclimatization->Baseline BP Measurement Group Allocation Group Allocation Baseline BP Measurement->Group Allocation Treatment Period Treatment Period Group Allocation->Treatment Period Regular BP Monitoring Regular BP Monitoring Treatment Period->Regular BP Monitoring Daily/Weekly Endpoint Analysis Endpoint Analysis Treatment Period->Endpoint Analysis Regular BP Monitoring->Treatment Period Data Analysis Data Analysis Endpoint Analysis->Data Analysis

Caption: A generalized experimental workflow for studying antihypertensive agents in SHR rats.

IV. Discussion and Future Directions

The available evidence strongly suggests that the addition of this compound to valsartan therapy leads to a more pronounced and sustained reduction in blood pressure in SHR rats compared to valsartan alone, particularly with chronic treatment.[2] However, the lack of robust data from studies using this compound as a monotherapy in this specific model makes it challenging to definitively assess the reproducibility of its individual effects.

Studies on other neprilysin inhibitors, such as candoxatril, have shown them to be ineffective in reducing blood pressure in SHR rats when used alone.[4] This further supports the hypothesis that the therapeutic benefit of this compound in hypertension is realized through its synergistic action with a renin-angiotensin system inhibitor. The inhibition of neprilysin by this compound increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis. Concurrently, valsartan blocks the compensatory activation of the renin-angiotensin system that would otherwise be caused by neprilysin inhibition.

Future research should aim to delineate the precise, dose-dependent effects of this compound monotherapy on blood pressure in SHR rats. This would require carefully designed studies that control for the confounding effects of the renin-angiotensin system. Such studies would be invaluable for a more complete understanding of the pharmacology of this compound and for optimizing its therapeutic use. Furthermore, head-to-head comparison studies of different neprilysin inhibitors could provide valuable insights into their relative potencies and potential for off-target effects.

References

The Prodrug Advantage: Comparing the In Vivo Efficacy of Sacubitril and its Active Metabolite, Sacubitrilat

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of why the prodrug sacubitril is the therapeutic choice over its active form, sacubitrilat, for in vivo applications.

In the realm of cardiovascular therapeutics, the advent of angiotensin receptor-neprilysin inhibitors (ARNIs) has marked a significant milestone, with sacubitril/valsartan being a cornerstone of this class. A fundamental aspect of this combination is the use of sacubitril, a prodrug, which undergoes in vivo conversion to its active metabolite, this compound. This guide provides a detailed comparison of the in vivo efficacy considerations for sacubitril and this compound, supported by experimental data and a focus on the rationale behind the prodrug strategy.

The Conversion of Sacubitril to this compound: A Crucial First Step

Sacubitril is an inactive ethyl ester prodrug that requires metabolic activation to exert its therapeutic effect.[1] In vivo, it is rapidly and selectively hydrolyzed by carboxylesterase 1 (CES1), primarily in the liver, to form this compound (LBQ657), the potent neprilysin inhibitor.[1] Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[2] By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in the deleterious effects of neurohormonal overactivation in heart failure.

The necessity of this prodrug approach stems from the physicochemical properties of the active metabolite. Direct oral administration of this compound would likely result in poor bioavailability, necessitating the use of the more readily absorbed prodrug, sacubitril.

Pharmacokinetic Profile: A Tale of Two Molecules

The pharmacokinetic profiles of sacubitril and this compound following oral administration of sacubitril/valsartan have been well-characterized.

Pharmacokinetic ParameterSacubitrilThis compoundValsartan
Time to Peak Plasma Concentration (Tmax) ~0.5 hours1.5 - 2.0 hours2.0 - 3.0 hours
Accumulation with Twice-Daily Dosing No significant accumulation~1.6-fold accumulationNo significant accumulation
Primary Route of Elimination Metabolism to this compoundRenalBiliary

Data compiled from multiple pharmacokinetic studies.[3][4]

Following oral administration, sacubitril is rapidly absorbed, reaching peak plasma concentrations in about 30 minutes.[4] It is then quickly converted to this compound, which reaches its peak concentration between 1.5 and 2.0 hours.[4] This rapid conversion ensures that the active therapeutic agent is delivered to the systemic circulation efficiently. With multiple twice-daily doses, a steady-state concentration is achieved within three days, with a notable 1.6-fold accumulation of this compound, while sacubitril and valsartan show no significant accumulation.[4] The primary elimination route for the active this compound is through the kidneys.[4][5]

In Vivo Efficacy: An Indirect Comparison

Direct comparative in vivo efficacy studies of sacubitril versus this compound are not prevalent in the literature, as the clinical development has focused on the prodrug formulation. The efficacy of sacubitril is, in essence, the efficacy of the resulting this compound. The success of the sacubitril/valsartan combination in large clinical trials, such as PARADIGM-HF, stands as a testament to the in vivo efficacy of this prodrug strategy.[2][6]

The combination of sacubitril with an angiotensin receptor blocker (ARB) like valsartan is crucial. Neprilysin inhibition by this compound not only increases beneficial natriuretic peptides but also angiotensin II.[2] The concurrent administration of an ARB is necessary to block the potentially harmful effects of increased angiotensin II.

Studies in animal models have demonstrated the in vivo effects of sacubitril/valsartan administration:

Animal ModelInterventionKey Findings
Dahl Salt-Sensitive RatsSacubitril (125 µ g/day ) without ARBAggravated glomerular lesions and protein cast formation.[7]
Middle-Aged Mice (1-year-old)Sacubitril/valsartanSignificantly decreased structural aortic stiffness.[8][9]
Rats with Experimental Myocardial InfarctionSacubitril/valsartan vs. ValsartanSacubitril/valsartan showed a better inhibitory effect on the TGF-β1/Smads pathway, reducing cardiac fibrosis.[6]
Dogs with Myxomatous Mitral Valve DiseaseSacubitril/valsartan (20.8 ± 1.44 mg/kg twice a day)Showed improvements in echocardiographic parameters.[10]

These studies highlight the systemic effects achieved through the oral administration of the prodrug sacubitril, which are attributable to the action of this compound.

Experimental Protocols

In Vivo Administration and Pharmacokinetic Analysis in Cynomolgus Monkeys

A study evaluating the effects of sacubitril/valsartan on amyloid-β clearance provides a relevant in vivo experimental protocol.

  • Animal Model: Female cynomolgus monkeys.

  • Drug Administration: Oral administration of sacubitril/valsartan (50 mg/kg/day) or vehicle.

  • Pharmacokinetic Sampling: Cerebrospinal fluid (CSF) and blood samples were collected at various time points.

  • Analysis: Concentrations of sacubitril, this compound, and amyloid-β isoforms were measured using validated analytical methods.

  • Key Findings: Despite low CSF penetration, sacubitril exposure was sufficient to inhibit neprilysin, leading to an acute increase in the elimination half-life of amyloid-β isoforms.[11]

Dose-Finding Pharmacodynamic Study in Dogs

A study in dogs with myxomatous mitral valve disease outlines a dose-finding protocol.

  • Animal Model: Beagle dogs with MMVD stage B1 and B2.

  • Drug Administration: Single oral dose of placebo or sacubitril/valsartan (5, 10, or 20 mg/kg) in a Latin square design.

  • Monitoring: Dogs were acclimatized to the clinical environment, and various cardiovascular parameters were monitored.

  • Purpose: To determine the appropriate dose for further efficacy studies.[10]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of neprilysin, leading to the potentiation of the natriuretic peptide system.

Sacubitril_Activation_and_Neprilysin_Inhibition cluster_ingestion Oral Administration cluster_metabolism Liver Metabolism cluster_action Systemic Circulation Sacubitril Sacubitril (Prodrug) CES1 Carboxylesterase 1 (CES1) Sacubitril->CES1 Hydrolysis This compound This compound (Active Metabolite) CES1->this compound Neprilysin Neprilysin This compound->Neprilysin Inhibition Degraded_Peptides Inactive Fragments Neprilysin->Degraded_Peptides Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Natriuretic_Peptides->Neprilysin Degradation Beneficial_Effects Beneficial Cardiovascular Effects (Vasodilation, Natriuresis) Natriuretic_Peptides->Beneficial_Effects Vasoactive_Peptides Other Vasoactive Peptides (Bradykinin, Adrenomedullin) Vasoactive_Peptides->Neprilysin Degradation Vasoactive_Peptides->Beneficial_Effects Experimental_Workflow start Animal Model Selection admin Oral Administration of Sacubitril/Valsartan start->admin sampling Biological Sample Collection (Blood, Urine, Tissues) admin->sampling pk_pd_analysis Pharmacokinetic & Pharmacodynamic Analysis sampling->pk_pd_analysis efficacy_assessment Efficacy Assessment (e.g., Blood Pressure, Biomarkers, Echocardiography) pk_pd_analysis->efficacy_assessment data_analysis Data Analysis & Interpretation efficacy_assessment->data_analysis

References

Interspecies Disparities in Sacubitrilat Metabolism and Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and pharmacokinetic profiles of Sacubitrilat, the active metabolite of the heart failure medication Sacubitril, across various preclinical species and humans. Understanding these interspecies differences is crucial for the accurate extrapolation of nonclinical data to predict human pharmacokinetics and pharmacodynamics, a critical step in drug development.

Executive Summary

Sacubitril, a neprilysin inhibitor prodrug, undergoes enzymatic conversion to its active form, this compound. This biotransformation is primarily mediated by carboxylesterase 1 (CES1), an enzyme predominantly found in the liver.[1] Significant interspecies variations in the expression and activity of CES1, as well as differences in drug absorption, distribution, metabolism, and excretion (ADME) pathways, contribute to notable disparities in the pharmacokinetic profile of this compound across species. This guide synthesizes available data to highlight these differences, providing a valuable resource for researchers in the field.

Comparative Pharmacokinetics of this compound

The following table summarizes the key pharmacokinetic parameters of this compound in humans, monkeys, dogs, and rats. These values have been compiled from various studies and are intended to provide a comparative overview. It is important to note that experimental conditions, such as dosage and formulation, may vary between studies, influencing the results.

ParameterHuman (Healthy)Human (Heart Failure)Monkey (Cynomolgus)Dog (Beagle)Rat
Tmax (h) 2.0 - 3.0[2]2.5[3]Data Not AvailableData Not AvailableData Not Available
Cmax (ng/mL) Dose-dependentDose-dependentData Not AvailableData Not AvailableData Not Available
AUC (ng·h/mL) Dose-dependent~110% higher than healthy subjects[3]Data Not AvailableData Not AvailableData Not Available
t½ (h) ~11.5[2]~18[3]Data Not Available~18Data Not Available
CL/F (L/h) ~5.4[2]Reduced compared to healthy subjectsData Not AvailableData Not AvailableData Not Available
Vd/F (L) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Plasma Protein Binding (%) 94-9794-97Data Not AvailableData Not AvailableData Not Available

Note: "Data Not Available" indicates that specific quantitative values were not found in the searched literature for the respective species and parameter.

Interspecies Metabolism: The Role of Carboxylesterase 1 (CES1)

The conversion of the prodrug Sacubitril to its active metabolite, this compound, is a critical step in its mechanism of action. This hydrolysis is predominantly carried out by CES1 in the liver.[1] The expression and activity of CES1 can vary significantly between species, which directly impacts the formation rate and subsequent exposure to this compound.

  • Humans: CES1 is highly expressed in the human liver, leading to efficient conversion of Sacubitril.[1][4] Genetic variations in the CES1 gene can lead to interindividual differences in this compound levels.[1]

  • Monkeys: The expression of CES in the liver of monkeys is considered to be similar to that in humans, suggesting that monkeys may be a more predictive animal model for CES substrates compared to other species.[4][5]

  • Dogs: Dogs are known to have no detectable CES activity in their small intestine.[5][6] While their livers do contain CES1 and CES2, the overall hydrolytic activity may differ from that in humans.[6]

  • Rats: Rats possess a higher number of CES genes and multiple isoforms compared to humans, which can result in more efficient and rapid hydrolysis of ester-containing drugs.[4] Rat plasma also exhibits high CES expression, unlike human and dog plasma.[5]

These differences in CES1 activity across species are a key determinant of the observed variations in this compound pharmacokinetics and should be a primary consideration when extrapolating preclinical data.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.

Oral Pharmacokinetic Study in Preclinical Species (Rat, Dog, Monkey)
  • Animal Model: Male or female animals of the specified species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are typically fasted overnight before drug administration.

  • Drug Administration: Sacubitril (or Sacubitril/Valsartan) is administered orally via gavage at a specified dose. The vehicle used for drug formulation is recorded.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) from an appropriate blood vessel (e.g., tail vein in rats, cephalic or jugular vein in dogs and monkeys).[7][8][9] The volume of blood collected is minimized and adheres to institutional animal care and use guidelines.

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F.

In Vitro Metabolism using Liver Microsomes
  • Preparation of Liver Microsomes: Liver microsomes are prepared from the livers of different species (human, rat, dog, monkey) using standard differential centrifugation techniques.

  • Incubation: Sacubitril is incubated with liver microsomes in the presence of a NADPH-generating system at 37°C.

  • Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed by LC-MS/MS to quantify the formation of this compound.

  • Enzyme Kinetics: The rate of this compound formation is used to determine enzyme kinetic parameters, providing an in vitro measure of CES1 activity towards Sacubitril in each species.

Visualizing Experimental and Logical Relationships

To further clarify the processes involved in this compound pharmacokinetic studies, the following diagrams are provided.

Experimental_Workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Oral Administration of Sacubitril Oral Administration of Sacubitril Fasting->Oral Administration of Sacubitril Serial Blood Sampling Serial Blood Sampling Oral Administration of Sacubitril->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis

Caption: Workflow of a typical oral pharmacokinetic study.

Metabolism_Pathway Sacubitril (Prodrug) Sacubitril (Prodrug) CES1 (Liver) CES1 (Liver) Sacubitril (Prodrug)->CES1 (Liver) Hydrolysis This compound (Active Metabolite) This compound (Active Metabolite) Neprilysin Inhibition Neprilysin Inhibition This compound (Active Metabolite)->Neprilysin Inhibition Pharmacological Effect CES1 (Liver)->this compound (Active Metabolite)

Caption: Metabolic activation of Sacubitril to this compound.

Conclusion

The metabolism and pharmacokinetics of this compound exhibit significant interspecies differences, primarily driven by variations in the activity of the converting enzyme CES1 and other ADME processes. While human data provides the ultimate benchmark, understanding the pharmacokinetic profiles in preclinical species such as monkeys, dogs, and rats is essential for a robust drug development program. Monkeys appear to be a more predictive model for CES1-mediated metabolism, though further comparative studies are warranted to fully elucidate the quantitative differences across all relevant species. This guide serves as a foundational resource for researchers to navigate these complexities and make more informed decisions in the development of novel therapeutics.

References

Sacubitrilat vs. Enalaprilat: A Comparative Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, particularly for heart failure, the advent of angiotensin receptor-neprilysin inhibitors (ARNIs) has marked a significant paradigm shift from the conventional reliance on renin-angiotensin-aldosterone system (RAAS) inhibitors alone. This guide provides a detailed mechanistic comparison between sacubitrilat, the active metabolite of the neprilysin inhibitor sacubitril, and enalaprilat, the active metabolite of the widely-used angiotensin-converting enzyme (ACE) inhibitor enalapril. By examining their distinct molecular targets, downstream signaling effects, and impacts on key cardiovascular biomarkers, we aim to provide a comprehensive resource supported by experimental data and protocols.

Core Mechanisms of Action: Two Sides of Cardiovascular Regulation

This compound and enalaprilat exert their therapeutic effects by modulating two critical, yet interconnected, enzymatic pathways that regulate vascular tone, fluid balance, and cardiac remodeling.

Enalaprilat: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

Enalaprilat is a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2][3] ACE is a key enzyme in the RAAS cascade, responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[2][4] By blocking this conversion, enalaprilat leads to:

  • Reduced Angiotensin II Levels : This is the primary mechanism, resulting in decreased vasoconstriction, which lowers peripheral vascular resistance and blood pressure.[2][4]

  • Decreased Aldosterone Secretion : Reduced angiotensin II levels lead to diminished aldosterone release from the adrenal cortex.[4][5] This promotes natriuresis (sodium and water excretion), reducing blood volume and cardiac preload.[4]

  • Increased Bradykinin Levels : ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[4][5] Inhibition of ACE by enalaprilat allows bradykinin to accumulate, contributing to vasodilation.[4][6] However, this accumulation is also linked to the characteristic side effect of a dry cough associated with ACE inhibitors.[3]

This compound: Augmenting the Natriuretic Peptide System

This compound is the active form of the prodrug sacubitril and acts as a potent inhibitor of neprilysin (NEP).[7][8] Neprilysin is a neutral endopeptidase responsible for the breakdown of several endogenous vasoactive peptides, most notably the natriuretic peptides (NPs), including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[7][9][10] By inhibiting neprilysin, this compound increases the circulating levels of these beneficial peptides.[7] This leads to:

  • Enhanced NP-Mediated Signaling : Increased levels of ANP and BNP activate their corresponding receptors, leading to a rise in intracellular cyclic guanosine monophosphate (cGMP).[11][12]

  • Cardiovascular Benefits : The downstream effects of elevated NPs include vasodilation, natriuresis, diuresis, and inhibition of cardiac fibrosis and hypertrophy, collectively reducing the strain on the heart.[8]

Crucially, neprilysin also degrades angiotensin II. Therefore, inhibiting neprilysin alone could lead to an accumulation of angiotensin II.[13] This is why sacubitril is always co-formulated with an angiotensin receptor blocker (ARB) like valsartan, to simultaneously block the detrimental effects of the RAAS.[13]

Signaling Pathway Diagrams

The distinct mechanisms of enalaprilat and this compound are best visualized through their respective signaling pathways.

RAAS_Pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI converts ACE ACE AngII Angiotensin II ACE->AngII converts Bradykinin Bradykinin (Inactive Fragments) ACE->Bradykinin degrades AT1R AT1 Receptor AngII->AT1R activates Effects Vasoconstriction Aldosterone Secretion Cardiac Remodeling AT1R->Effects Enalaprilat Enalaprilat Enalaprilat->ACE inhibits Enalaprilat->ACE inhibits degradation Bradykinin_Active Bradykinin (Active)

Caption: Enalaprilat's inhibition of ACE in the RAAS pathway.

NP_Pathway cluster_np Natriuretic Peptide System NPs_Active Natriuretic Peptides (ANP, BNP) Neprilysin Neprilysin (NEP) Receptor NP Receptors NPs_Active->Receptor activates NPs_Inactive Inactive Fragments Neprilysin->NPs_Inactive degrades This compound This compound This compound->Neprilysin inhibits pGC Particulate Guanylate Cyclase Receptor->pGC stimulates cGMP cGMP pGC->cGMP converts GTP GTP Effects Vasodilation Natriuresis Anti-proliferative Effects cGMP->Effects

Caption: this compound's inhibition of neprilysin to enhance NP signaling.

Quantitative Data Presentation

The differential mechanisms of this compound and enalaprilat translate into distinct and measurable effects on hemodynamic and biochemical markers. The following tables summarize key quantitative data from comparative studies.

Table 1: Enzyme Inhibition Profile

ParameterThis compoundEnalaprilat
Target Enzyme Neprilysin (NEP)Angiotensin-Converting Enzyme (ACE)
Mechanism Active metabolite of prodrug sacubitril[7]Active metabolite of prodrug enalapril[1][4]
Inhibition Type Potent and selective inhibitorCompetitive inhibitor[3]
Reported IC₅₀ ~5 nM for NEP~1-2 nM for ACE

Note: IC₅₀ values can vary based on assay conditions.

Table 2: Comparative Effects on Key Cardiovascular Biomarkers (Based on PARADIGM-HF Trial and other studies)

BiomarkerEffect of Sacubitril/ValsartanEffect of EnalaprilMechanistic Rationale
Angiotensin II Increased[11]Decreased[14]This compound inhibits NEP-mediated breakdown of Ang II; Valsartan blocks its receptor. Enalaprilat blocks Ang II production.
Plasma Renin Activity Increased[11]Increased[5][15]Both treatments interrupt the negative feedback loop of Ang II on renin secretion.[4][5]
Aldosterone Decreased[11]Decreased[15]Both pathways ultimately lead to reduced stimulation of aldosterone synthesis.
Atrial Natriuretic Peptide (ANP) Significantly Increased[16]No significant change[16]This compound prevents ANP degradation by neprilysin.
Brain Natriuretic Peptide (BNP) IncreasedNo significant change / DecreasedThis compound prevents BNP degradation. BNP is therefore not a reliable marker for heart failure exacerbation in patients on this therapy.[13]
NT-proBNP Decreased[17]DecreasedNT-proBNP is a marker of ventricular wall stress and is not a substrate for neprilysin.[13] Its reduction reflects improved cardiac loading.
Urinary cGMP Increased[11]No significant changeIncreased natriuretic peptides from NEP inhibition drive cGMP production.[12]

Table 3: Comparative Clinical Outcomes in Heart Failure (HFrEF) from the PARADIGM-HF Trial

OutcomeSacubitril/Valsartan vs. Enalapril
Primary Endpoint (CV Death or HF Hospitalization) 20% Relative Risk Reduction
Cardiovascular Death 20% Relative Risk Reduction
Hospitalization for Heart Failure 21% Relative Risk Reduction
All-Cause Mortality 16% Relative Risk Reduction

Data from the PARADIGM-HF trial highlight the clinical superiority of the combined neprilysin and angiotensin receptor inhibition over ACE inhibition alone in patients with heart failure with reduced ejection fraction.[18][19][20]

Experimental Protocols

Accurate assessment of drug efficacy relies on robust and reproducible experimental assays. Below are detailed methodologies for measuring the activity of the target enzymes for this compound and enalaprilat.

Protocol 1: Fluorometric Assay for Neprilysin (NEP) Activity

This protocol is based on the use of a quenched fluorescent substrate that releases a fluorophore upon cleavage by active NEP.

1. Principle: An active NEP enzyme cleaves a specific synthetic substrate, releasing a fluorescent group (e.g., o-aminobenzoic acid, Abz) from a quenching group. The increase in fluorescence is directly proportional to NEP activity and can be measured over time.[21]

2. Materials:

  • NEP Assay Buffer (e.g., Tris-based buffer, pH 7.5)

  • Recombinant human Neprilysin (as a positive control)

  • NEP fluorescent substrate (e.g., Abz-based peptide in DMSO)

  • NEP inhibitor (e.g., this compound or Thiorphan, for control)

  • Biological samples (tissue homogenates, cell lysates)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~330/430 nm)

3. Procedure:

  • Sample Preparation: Prepare tissue or cell lysates in cold NEP Assay Buffer. Centrifuge to remove debris and determine protein concentration.

  • Reaction Setup: In a 96-well plate, add samples, positive controls, and background controls.

    • Test Sample: Add 10-50 µL of sample lysate.

    • Positive Control: Add a known amount of recombinant NEP.

    • Inhibitor Control: Pre-incubate the sample or recombinant NEP with a saturating concentration of a known NEP inhibitor before adding the substrate.

    • Sample Background Control: Add sample lysate but substitute substrate with assay buffer.

  • Adjust the volume in all wells to ~90 µL with NEP Assay Buffer.

  • Initiate Reaction: Prepare a working solution of the NEP substrate and add 10 µL to each well (except background controls).

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis: Calculate the rate of change in fluorescence (RFU/min). Subtract the background reading and normalize the activity to the protein concentration of the sample (e.g., in pmol/min/mg).

Protocol 2: Fluorometric Assay for Angiotensin-Converting Enzyme (ACE) Activity

This method uses an internally quenched fluorescent substrate that is cleaved by ACE to generate a fluorescent product.[22]

1. Principle: The substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) contains a fluorescent donor and a quenching acceptor.[22] Upon hydrolysis by ACE, the donor is separated from the quencher, resulting in a measurable increase in fluorescence.

2. Materials:

  • ACE Assay Buffer (e.g., Tris buffer with NaCl and ZnCl₂, pH 8.3)[23]

  • Recombinant human ACE (as a positive control)

  • ACE fluorescent substrate

  • ACE inhibitor (e.g., Enalaprilat or Captopril)

  • Biological samples (serum, plasma, tissue homogenates)

  • 96-well black microplate

  • Fluorescence microplate reader

3. Procedure:

  • Sample Preparation: Dilute serum, plasma, or prepared tissue homogenates in ACE Assay Buffer.

  • Reaction Setup:

    • Test Sample: Add 40 µL of diluted sample.

    • Positive Control: Add a known amount of recombinant ACE.

    • Inhibitor Control: Pre-incubate the sample or recombinant ACE with enalaprilat.

    • Blank: Add assay buffer only.

  • Add 40 µL of ACE working solution (if not using a sample with endogenous ACE) to appropriate wells.

  • Initiate Reaction: Add 100-200 µL of the ACE substrate solution to all wells.

  • Measurement: Incubate the plate at 37°C and measure fluorescence kinetically or at a fixed endpoint (e.g., 30 minutes).

  • Data Analysis: Determine the ACE activity by calculating the change in fluorescence over time, corrected for background fluorescence. For inhibitor studies, calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.[23][24]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparative evaluation of neprilysin and ACE inhibitors in a research setting.

Experimental_Workflow cluster_assays Enzyme Activity Assays cluster_biomarkers Biomarker Analysis start Study Design (In Vitro / In Vivo) sample_prep Sample Preparation (Plasma, Serum, Tissue Homogenates) start->sample_prep nep_assay Neprilysin Activity Assay (Fluorometric) sample_prep->nep_assay ace_assay ACE Activity Assay (Fluorometric/Colorimetric) sample_prep->ace_assay elisa ELISA / LC-MS (Ang II, Aldosterone, NPs, NT-proBNP) sample_prep->elisa cgmp_assay cGMP Assay sample_prep->cgmp_assay ic50 Determine IC₅₀ for This compound & Enalaprilat nep_assay->ic50 ace_assay->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis elisa->data_analysis cgmp_assay->data_analysis conclusion Mechanistic Conclusion data_analysis->conclusion

References

Assessing the Off-Target Effects of Sacubitrilat in Preclinical Safety Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical off-target safety profile of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril. The focus is on differentiating its safety profile from earlier-generation compounds, primarily through an examination of its selectivity and the resulting implications for preclinical safety assessment.

Executive Summary

This compound, the active moiety of Sacubitril, demonstrates a significantly improved off-target safety profile compared to older, non-selective neprilysin inhibitors like Omapatrilat. This enhanced safety is overwhelmingly attributed to its high selectivity for neprilysin (NEP) over other peptidases, most notably the angiotensin-converting enzyme (ACE). Inhibition of ACE, in conjunction with NEP, is known to increase the risk of angioedema. Preclinical data confirms that this compound is a potent NEP inhibitor with minimal activity against a panel of other enzymes and receptors, mitigating the risk of mechanism-based off-target effects observed with less selective compounds.

Comparative Analysis of Off-Target Profiles

The primary concern with dual inhibition of NEP and ACE is the accumulation of bradykinin, a key mediator of angioedema. This compound's targeted action on NEP circumvents this issue, representing a critical advancement in the safety of this drug class.

Enzyme Inhibition Profile

Preclinical in vitro studies have established the high selectivity of this compound for neprilysin. While comprehensive proprietary screening panel data is not publicly available, key selectivity markers have been reported.

Target EnzymeThis compound (LBQ657) - IC50Omapatrilat - IC50Rationale for Comparison
Neprilysin (NEP) ~5 nM~1.3 nMOn-target activity for therapeutic effect.
Angiotensin-Converting Enzyme (ACE) >10,000 nM~5.1 nMKey off-target for angioedema risk.
Aminopeptidase P (APP) No significant inhibition reported-Involved in bradykinin metabolism.
Endothelin-Converting Enzyme (ECE-1) >10,000 nM~130 nMAnother zinc metalloprotease with potential for off-target binding.

Note: IC50 values are approximate and compiled from various sources for comparative purposes. Exact values may vary based on assay conditions.

The data clearly illustrates that while both compounds are potent NEP inhibitors, Omapatrilat also potently inhibits ACE, explaining its association with a higher incidence of angioedema in clinical trials[1][2]. This compound, in contrast, is highly selective for neprilysin and does not exhibit significant inhibition of ACE or APP, the other two main enzymes involved in bradykinin degradation[3].

Receptor and Ion Channel Screening

While specific screening panel data for this compound is proprietary, standard preclinical safety assessment involves screening against a broad range of receptors and ion channels to identify potential off-target liabilities. These panels typically include targets associated with common adverse drug reactions. Given the favorable safety profile of Sacubitril/Valsartan in clinical trials, significant off-target interactions at these sites are not anticipated at therapeutic concentrations.

Signaling Pathways and Off-Target Effects

The differential selectivity of this compound and Omapatrilat has significant implications for their effects on key signaling pathways.

cluster_this compound This compound cluster_Omapatrilat Omapatrilat This compound This compound NEP_S Neprilysin (NEP) This compound->NEP_S Inhibits Bradykinin_S Bradykinin NEP_S->Bradykinin_S Degrades Angioedema_S Angioedema Risk (Low) Bradykinin_S->Angioedema_S Leads to ACE_S ACE ACE_S->Bradykinin_S Degrades APP_S APP APP_S->Bradykinin_S Degrades Omapatrilat Omapatrilat NEP_O Neprilysin (NEP) Omapatrilat->NEP_O Inhibits ACE_O ACE Omapatrilat->ACE_O Inhibits Bradykinin_O Bradykinin NEP_O->Bradykinin_O Degrades Angioedema_O Angioedema Risk (High) Bradykinin_O->Angioedema_O Leads to ACE_O->Bradykinin_O Degrades APP_O APP APP_O->Bradykinin_O Degrades

Figure 1: Comparative Impact on Bradykinin Metabolism

As illustrated in Figure 1, this compound's selective inhibition of NEP leaves other pathways for bradykinin degradation intact. In contrast, Omapatrilat's dual inhibition of both NEP and ACE leads to a more pronounced accumulation of bradykinin and a consequently higher risk of angioedema.

Experimental Protocols for Off-Target Assessment

The assessment of off-target effects in preclinical studies follows a standardized workflow, guided by regulatory bodies like the ICH.

In Vitro Off-Target Screening Workflow

start Test Compound (e.g., this compound) panel Broad Off-Target Screening Panel (e.g., Eurofins SafetyScreen, CEREP) start->panel receptors Receptor Binding Assays (Radioligand Displacement) panel->receptors enzymes Enzyme Inhibition Assays (Biochemical or Cell-Based) panel->enzymes channels Ion Channel Assays (Patch Clamp or Flux Assays) panel->channels data Data Analysis (IC50/Ki Determination) receptors->data enzymes->data channels->data risk Risk Assessment (Comparison to On-Target Potency and Cmax) data->risk follow_up Follow-up Studies for Hits (Functional Assays, In Vivo Models) risk->follow_up If significant off-target activity is identified

Figure 2: Workflow for In Vitro Off-Target Profiling
Key Experimental Methodologies

  • Enzyme Inhibition Assays :

    • Objective : To determine the concentration of the test compound required to inhibit the activity of a specific enzyme by 50% (IC50).

    • General Protocol :

      • A purified recombinant human enzyme is incubated with its specific substrate in a buffer system that ensures optimal enzyme activity.

      • The test compound (this compound) is added at a range of concentrations.

      • The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

      • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, absorbance, or mass spectrometry).

      • IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

    • Example : For ACE inhibition, a common substrate is hippuryl-histidyl-leucine (HHL), and the product, hippuric acid, can be quantified by HPLC.

  • Receptor Binding Assays :

    • Objective : To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

    • General Protocol :

      • A cell membrane preparation expressing the receptor of interest is incubated with a specific radioligand at a concentration near its dissociation constant (Kd).

      • The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.

      • After reaching equilibrium, the bound and free radioligand are separated by filtration.

      • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

      • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

  • In Vivo Safety Pharmacology Studies :

    • Objective : To assess the potential for adverse effects on major physiological systems.

    • Core Battery Studies (ICH S7A) :

      • Central Nervous System : Functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

      • Cardiovascular System : Telemetry studies in conscious, unrestrained large animals (e.g., dogs, non-human primates) to monitor blood pressure, heart rate, and ECG parameters.

      • Respiratory System : Plethysmography in conscious animals to measure respiratory rate and tidal volume.

Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sacubitrilat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of active pharmaceutical ingredients (APIs) like Sacubitrilat is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of pharmacologically active compounds into the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research setting, aligning with general best practices for pharmaceutical waste management.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE to prevent accidental exposure. Based on safety data for similar compounds, the following are mandatory:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side-shields.

  • Skin and Body Protection: An impervious lab coat or clothing is required.

  • Respiratory Protection: If there is a risk of aerosolization or dust formation, a suitable respirator should be used.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eye wash station are essential.[1]

This compound Disposal Protocol: A Step-by-Step Guide

This protocol is based on general guidelines for the disposal of non-hazardous and potentially hazardous pharmaceutical waste. A risk assessment should be conducted to determine if this compound is considered hazardous waste under local, state, or federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Step 1: Waste Identification and Segregation

  • Initial Assessment: Determine if the this compound waste is classified as hazardous or non-hazardous according to your institution's guidelines and local regulations. The EPA considers about five to ten percent of all pharmaceutical waste to be hazardous based on the medication's chemical properties.[4]

  • Segregation: Do not mix this compound waste with general laboratory trash. All materials contaminated with this compound, including unused compound, solutions, contaminated gloves, bench paper, and empty containers, must be segregated.

Step 2: Containerization and Labeling

  • Primary Container: Place all solid and liquid this compound waste into a designated, leak-proof container.

  • Labeling: Clearly label the waste container as "Hazardous Pharmaceutical Waste" or "Non-Hazardous Pharmaceutical Waste," as appropriate. The label should include the name of the compound (this compound) and the approximate quantity. In the U.S., hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[4]

Step 3: On-Site Storage

  • Secure Storage: Store the sealed waste container in a designated, secure area away from general lab traffic. This area should be clearly marked as a pharmaceutical waste accumulation point.

  • Storage Conditions: While specific storage conditions for this compound waste are not detailed, it is prudent to follow the storage recommendations for the pure compound, which is typically at -20°C for up to a year or -80°C for up to two years for stock solutions.[5] For waste, storage in a cool, dry, and well-ventilated place is advisable.[6]

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the pharmaceutical waste by a licensed and reputable waste management company. These companies are equipped to handle and transport pharmaceutical waste in compliance with all regulations.

  • Incineration: The preferred and most environmentally sound method for the final disposal of pharmaceutical waste is high-temperature incineration at a licensed facility.[3][4][7] This process effectively destroys the active pharmaceutical ingredient.

  • Avoid Improper Disposal: Do not dispose of this compound by flushing it down the drain or mixing it with regular trash.[3][8] Improper disposal can lead to environmental contamination of soil and water.[8] The EPA's Subpart P rule for healthcare facilities explicitly prohibits the sewering of hazardous waste pharmaceuticals.[4]

Quantitative Data Summary

ParameterValueSource
Purity (Typical) 99.00%MedchemExpress.com[5]
Stock Solution Storage -80°C for up to 2 years; -20°C for up to 1 yearMedchemExpress.com[5]
Hazard Classification (Oral) Acute toxicity, Category 4 (Harmful if swallowed)MedchemExpress.com[1]
Hazard Classification (Skin) Skin corrosion/irritation, Category 2 (Causes skin irritation)MedchemExpress.com[1]
Hazard Classification (Eye) Serious eye damage/eye irritation, Category 2A (Causes serious eye irritation)MedchemExpress.com[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The provided step-by-step guide is a synthesis of best practices for the disposal of active pharmaceutical ingredients. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Sacubitrilat_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management cluster_improper Improper Disposal (Avoid) start This compound Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Containerize in Labeled, Leak-Proof Container segregate->containerize drain Sewer/Drain Disposal segregate->drain trash General Trash segregate->trash storage Store in Designated Secure Area containerize->storage collection Collection by Licensed Waste Vendor storage->collection transport Transport to Disposal Facility collection->transport incineration High-Temperature Incineration transport->incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sacubitrilat
Reactant of Route 2
Reactant of Route 2
Sacubitrilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.